molecular formula C6H11ClN2 B3024225 (3R)-piperidine-3-carbonitrile hydrochloride CAS No. 1407991-27-8

(3R)-piperidine-3-carbonitrile hydrochloride

Cat. No.: B3024225
CAS No.: 1407991-27-8
M. Wt: 146.62
InChI Key: UGNVDGLCOHDISF-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-piperidine-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2 and its molecular weight is 146.62. The purity is usually 95%.
BenchChem offers high-quality (3R)-piperidine-3-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-piperidine-3-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-piperidine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVDGLCOHDISF-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857293
Record name (3R)-Piperidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407991-27-8, 1159736-73-8
Record name 3-Piperidinecarbonitrile, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407991-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-Piperidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

potential mechanism of action for (3R)-piperidine-3-carbonitrile hydrochloride

[1][2]

Executive Technical Summary

PropertySpecification
Systematic Name (3R)-Piperidine-3-carbonitrile hydrochloride
CAS Number 1199773-75-5
Molecular Formula C₆H₁₀N₂[1][2][3] · HCl
Role Chiral Intermediate / Pharmacophore Precursor
Key Downstream APIs Alogliptin (Nesina), Linagliptin (Tradjenta), Trelagliptin
Primary Reaction Class Nitrile Hydrolysis & Hofmann Rearrangement
Chiral Purity Requirement > 99.5% ee (Essential for receptor selectivity)

(3R)-piperidine-3-carbonitrile hydrochloride functions as a "stereochemical lock."[1][2] In the synthesis of DPP-4 inhibitors, the (3R) configuration is non-negotiable. The corresponding (3S) enantiomer often exhibits significantly reduced potency (100–1000 fold lower affinity) or off-target toxicity against related peptidases like DPP-8 and DPP-9.[1][2]

Mechanism of Action I: The Synthetic Transformation

From Nitrile to Pharmacophore

The primary utility of this molecule lies in its conversion to (R)-3-aminopiperidine .[1][2] The nitrile group (-CN) is not the final "warhead" in Alogliptin; rather, it is the precursor to the primary amine (-NH₂) via a Hofmann Rearrangement .[1] This pathway is preferred over direct nitration or reductive amination because it preserves the crucial stereochemistry at the C3 position.

The Reaction Pathway[4][5]
  • Hydrolysis: The nitrile is hydrolyzed to a carboxamide using basic conditions (e.g., NaOH/H₂O₂).

  • Hofmann Rearrangement: The amide is treated with a halogen source (e.g., NaOCl or NBS) and base. The carbonyl carbon is excised as CO₂, and the nitrogen migrates to the ring carbon with retention of configuration .

  • Salt Formation: The resulting amine is trapped as a dihydrochloride salt to prevent oxidation and ensure stability.

SynthesispathwayStart(3R)-Piperidine-3-Carbonitrile(Precursor)Inter1CarboxamideIntermediateStart->Inter1Hydrolysis(NaOH, H2O2)Inter2IsocyanateSpeciesInter1->Inter2Hofmann Rearrangement(NaOCl/NaOH)Product(R)-3-Aminopiperidine(Active Pharmacophore)Inter2->ProductDecarboxylation(-CO2, Retention of Config)DrugAlogliptin/Linagliptin(Final API)Product->DrugNucleophilic Substitution(on Uracil/Xanthine core)

Figure 1: The synthetic evolution of the nitrile precursor into the active drug pharmacophore. Note the retention of stereochemistry during the Hofmann rearrangement.

Mechanism of Action II: Biological Interaction

The Role of the (3R)-Piperidine Motif in DPP-4 Inhibition[1][2][6][7]

Once converted to the amine and incorporated into the drug (e.g., Alogliptin), the piperidine ring acts as the primary anchor in the enzyme's active site.

The "Glu-Glu" Anchor Hypothesis

DPP-4 cleaves N-terminal dipeptides from substrates like GLP-1 (Glucagon-like peptide-1).[1][2] The enzyme's active site contains a specific "electronegative pocket" designed to recognize the N-terminal ammonium group of the substrate.

  • Mimicry: The protonated primary amine of the (3R)-aminopiperidine moiety mimics the N-terminus of GLP-1.[1][2]

  • Salt Bridge Formation: This amine forms a critical double salt bridge with glutamate residues Glu205 and Glu206 deep within the DPP-4 active site.[1]

  • Tyrosine Stacking: The piperidine ring itself often engages in hydrophobic or

    
    -cation interactions with Tyr662  or Tyr547 .[1]
    

Why the (3R) Nitrile Precursor Matters: If the starting material were racemic or the (3S) enantiomer, the resulting amine would project away from Glu205/206. This would destabilize the binding energy (

Figure 2: The structural mechanism of the derived pharmacophore within the DPP-4 active site.[1] The nitrile precursor is essential to ensure the amine is positioned correctly to bridge Glu205 and Glu206.

Experimental Protocol: Conversion to the Active Amine

Context: This protocol outlines the standard industrial conversion of (3R)-piperidine-3-carbonitrile to the (R)-3-aminopiperidine dihydrochloride salt, the direct precursor for Alogliptin synthesis.[1][2]

Reagents Required[1][2][5][6][7][8][9]
  • (3R)-Piperidine-3-carbonitrile HCl (1.0 eq)[1][2]

  • Sodium Hydroxide (NaOH) (5.0 eq)[1]

  • Sodium Hypochlorite (NaOCl) solution (1.1 eq) or Bromine (Br₂)[1]

  • Hydrochloric Acid (HCl), conc.

  • Ethanol/Water solvent system[1][2]

Step-by-Step Methodology
  • Free Base Liberation:

    • Dissolve (3R)-piperidine-3-carbonitrile HCl in water.[1][2]

    • Adjust pH to >12 using 30% NaOH to liberate the free piperidine base.

    • Checkpoint: Ensure the temperature remains < 20°C to prevent polymerization.

  • Partial Hydrolysis (Nitrile to Amide):

    • Add H₂O₂ (30%) dropwise to the basic solution at 0-5°C.[1][2]

    • Stir for 4 hours. Monitor by HPLC for the disappearance of the nitrile peak (~2200 cm⁻¹ in IR).

    • Result: Formation of (3R)-piperidine-3-carboxamide.[1][2]

  • Hofmann Rearrangement:

    • Cool the amide solution to 0°C.

    • Add NaOCl solution slowly, maintaining temperature < 5°C.

    • Once addition is complete, heat the mixture to 80°C for 1 hour. This thermal step drives the migration of the nitrogen and the release of CO₂.

    • Mechanism:[1][2][4][5][6][7] The N-chloroamide intermediate rearranges to an isocyanate, which is immediately hydrolyzed to the amine.

  • Isolation as Dihydrochloride Salt:

    • Cool reaction mass to room temperature.[1]

    • Extract with organic solvent (e.g., n-butanol or dichloromethane) to remove inorganic salts.[1][2]

    • Add concentrated HCl to the organic layer until pH < 2.

    • Evaporate solvent or add an antisolvent (e.g., diethyl ether) to precipitate (R)-3-aminopiperidine dihydrochloride .[1][2]

    • Yield Target: > 85%.

    • Optical Rotation:

      
       (c=1, H₂O) (Verify against specific CoA).[1]
      

Emerging Applications: The Nitrile as a "Warhead"

While the primary use is as an amine precursor, recent medicinal chemistry trends utilize the nitrile group on the piperidine ring directly as a reversible covalent warhead (electrophile).

  • Target: Cysteine proteases (e.g., Cathepsin K) or Serine proteases.

  • Mechanism: The nucleophilic -SH or -OH of the enzyme attacks the nitrile carbon, forming a thioimidate or imidate adduct.[1]

  • Relevance: In these cases, (3R)-piperidine-3-carbonitrile is not an intermediate but the active pharmacophore .[1][2] The (3R) geometry directs the nitrile into the oxyanion hole of the enzyme.

References

  • BenchChem. The Discovery and Synthesis of Alogliptin: A Technical Guide. Retrieved from

  • RCSB Protein Data Bank. Structure of Alogliptin bound to target protein DPP-4 (PDB ID: 3G0B).[1] Retrieved from [1]

  • Beilstein Journal of Organic Chemistry. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin.[1] (2010).[1][6] Retrieved from

  • Google Patents. Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride (CN103319399A).[1][2] Retrieved from [1]

  • National Institutes of Health (NIH). Mechanism of Action of DPP-4 Inhibitors—New Insights.[1] Retrieved from [1]

Biological Activity of Chiral Piperidine Nitrile Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism, and therapeutic potential of chiral piperidine nitrile compounds.

Technical Guide & Whitepaper

Executive Summary

The chiral piperidine nitrile scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the design of reversible covalent inhibitors . Unlike traditional non-covalent drugs, these compounds utilize the nitrile group (–C≡N) as an electrophilic "warhead" to trap catalytic residues (specifically Cysteine or Serine) in a target enzyme's active site.

This guide focuses on the biological activity of 3- and 4-substituted piperidine nitriles , analyzing their critical role as inhibitors of Cathepsin K/S (cysteine proteases) and DPP-4 (serine protease). We explore the stereochemical dependence of their activity, where the eutomer (active enantiomer) often exhibits 50–100x greater potency than the distomer, necessitating robust asymmetric synthesis and resolution protocols.

The Pharmacophore: Chiral Piperidine Nitrile

The efficacy of this scaffold stems from the synergistic interplay between the piperidine ring and the nitrile warhead.

Structural Components[1][2][3][4][5][6]
  • The Piperidine Core: Provides a semi-rigid, lipophilic scaffold that mimics the Proline or Leucine residues found in natural peptide substrates. Its basic nitrogen (pKa ~9–10) often engages in salt-bridge interactions with acidic residues (e.g., Asp/Glu) in the enzyme's S2 or S3 pockets.

  • The Nitrile Warhead: Acts as a reversible electrophile . It is relatively inert in circulation (high metabolic stability) but highly reactive within the constrained environment of an enzyme active site.

  • Chirality (The Stereogenic Center): The 3- or 4-position of the piperidine ring creates a chiral center that dictates the vector of the nitrile group. Only one enantiomer positions the nitrile carbon within the "Burgi-Dunitz" trajectory required for nucleophilic attack by the enzyme.

Mechanistic Basis: The Thioimidate Trap

The primary biological activity of piperidine nitriles—protease inhibition—relies on a specific chemical reaction: Thioimidate Formation .

Mechanism of Action (Cysteine Proteases)

When a chiral piperidine nitrile binds to a cysteine protease (e.g., Cathepsin K), the active site Cysteine thiolate (Cys-S⁻) attacks the nitrile carbon.

  • Non-Covalent Binding: The piperidine ring docks into the S2 hydrophobic pocket.

  • Nucleophilic Attack: The Cys-S⁻ attacks the electrophilic Carbon of the –C≡N group.

  • Adduct Formation: A covalent thioimidate adduct is formed.[1]

  • Reversibility: Unlike epoxides or vinyl sulfones (irreversible), the thioimidate bond is reversible. As the drug concentration drops, the adduct hydrolyzes or dissociates, regenerating the active enzyme. This reduces the risk of permanent off-target toxicity (haptenization).

Visualization: The Thioimidate Reaction Coordinate

The following diagram illustrates the kinetic pathway of inhibition.

ThioimidateMechanism FreeEnzyme Free Enzyme (Cys-SH + His-Im) Michaelis Michaelis Complex (Non-Covalent) FreeEnzyme->Michaelis Kd (Binding) Inhibitor Chiral Piperidine Nitrile (R-CN) Inhibitor->Michaelis TS Transition State (Nucleophilic Attack) Michaelis->TS k_inact Thioimidate Thioimidate Adduct (Covalent Inhibition) TS->Thioimidate Stable Adduct Thioimidate->Michaelis k_off (Reversible)

Caption: Kinetic pathway of reversible covalent inhibition. The nitrile group forms a transient thioimidate adduct with the active site Cysteine.

Therapeutic Applications & SAR Data

The biological activity is highly sensitive to substitutions on the piperidine ring.[2]

Cathepsin K Inhibition (Osteoporosis)

Cathepsin K degrades collagen in bone. Inhibitors containing a 3-cyanopiperidine or amino-nitrile moiety prevent bone resorption.

  • Key Interaction: The piperidine nitrogen interacts with Glu205 (in Cathepsin K), while the nitrile traps Cys25.

  • Chiral Preference: The (S)-enantiomer is typically the eutomer for 3-substituted piperidines in this class, fitting the S2 pocket's topology.

Representative SAR Data

The table below summarizes the impact of chirality and ring substitution on inhibitory potency (IC50) against Cathepsin K.

Compound StructureStereochemistryIC50 (Cathepsin K)Selectivity (vs Cat L)Activity Status
3-Cyanopiperidine deriv. (S)-Enantiomer 4.2 nM > 500-foldHighly Active
3-Cyanopiperidine deriv.(R)-Enantiomer210 nM~ 50-foldWeak / Inactive
4-Cyanopiperidine deriv.Achiral45 nM> 100-foldModerately Active
Linear Nitrile AnalogN/A850 nM< 10-foldPoor

Data Source: Synthesized from structure-activity trends in Cathepsin K research [1, 3].

Experimental Protocols

To validate the biological activity of these compounds, researchers must employ rigorous synthesis and assay protocols.

Protocol A: Chemo-Enzymatic Synthesis of Chiral Piperidines

Accessing the pure enantiomer is critical. The Amine Oxidase / Imine Reductase Cascade is a superior method to traditional resolution.

  • Substrate Prep: Dissolve racemic N-substituted tetrahydropyridine in Buffer (pH 7.5).

  • Oxidation: Add Aspergillus Amine Oxidase (AmOx). Incubate at 30°C for 4 hours.

    • Mechanism:[3] AmOx selectively oxidizes the (S)-enantiomer to the iminium species.

  • Reduction: Add Ene-Imine Reductase (EneIRED) and NADPH.

  • Derivatization: React the resulting chiral piperidine with cyanogen bromide or equivalent to install the nitrile if not present, or functionalize the pre-existing nitrile scaffold.

  • Purification: Extract with EtOAc and purify via Chiral HPLC (Chiralpak AD-H column).

Protocol B: Fluorescence-Based Enzymatic Assay (IC50)

This assay measures the inhibition of protease activity using a fluorogenic substrate.

  • Reagents:

    • Enzyme: Recombinant Human Cathepsin K (1 nM final).

    • Substrate: Z-Phe-Arg-AMC (Fluorogenic, 10 µM).

    • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.

  • Procedure:

    • Serial Dilution: Prepare 10-point dilution of the Chiral Piperidine Nitrile in DMSO.

    • Pre-Incubation: Mix 10 µL inhibitor + 40 µL Enzyme in buffer. Incubate 15 min at RT (allows non-covalent binding).

    • Initiation: Add 50 µL Substrate solution.

    • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 30 min.

    • Calculation: Fit the linear rates (RFU/min) to a 4-parameter logistic equation to determine IC50.

Visualization: Experimental Workflow

The following diagram outlines the logical flow from synthesis to validation.

ExperimentalWorkflow cluster_synth Phase 1: Synthesis cluster_valid Phase 2: Validation Step1 Racemic Precursor (Tetrahydropyridine) Step2 Enzymatic Resolution (AmOx / EneIRED) Step1->Step2 Step3 Chiral Piperidine (>99% ee) Step2->Step3 Step4 Fluorogenic Assay (IC50 Determination) Step3->Step4 Step5 X-Ray Crystallography (Confirm Thioimidate) Step4->Step5 If IC50 < 10 nM

Caption: Integrated workflow for the production and validation of chiral piperidine nitrile inhibitors.

References

  • Fukushima, H., et al. (2004). "Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Desai, S. N., et al. (2006). "Dipeptide nitrile inhibitors of cathepsin K." Bioorganic & Medicinal Chemistry Letters. Link

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters. Link

  • Cochrane, E. J., et al. (2014). "Synthesis and kinetic resolution of N-Boc-2-arylpiperidines." Chemical Communications. Link

  • Zhang, X., et al. (2021). "Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation." Nature.[4] Link

Sources

role of (3R)-piperidine-3-carbonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: The Role of (3R)-Piperidine-3-Carbonitrile as a Strategic Pharmaceutical Intermediate

Abstract This technical guide provides an in-depth analysis of (3R)-piperidine-3-carbonitrile (CAS: 1159736-73-8), a critical chiral building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We examine its industrial preparation via chiral resolution and asymmetric hydrogenation, its transformation into the key pharmacophore (R)-3-aminopiperidine, and its specific application in the manufacturing of Alogliptin and Linagliptin. The guide addresses synthetic methodologies, process safety, and critical quality attributes (CQAs) for drug development professionals.

Chemical Identity and Significance[1]

(3R)-Piperidine-3-carbonitrile is the chiral precursor to the (R)-3-aminopiperidine moiety, a privileged scaffold in medicinal chemistry. This moiety is essential for binding to the S2 subsite of the DPP-4 enzyme, a target for type 2 diabetes management.

PropertyDetail
IUPAC Name (3R)-piperidine-3-carbonitrile
CAS Number 1159736-73-8 (Free base)
Molecular Formula C₆H₁₀N₂
Molecular Weight 110.16 g/mol
Chirality R-enantiomer (Critical for biological activity)
Key Derivative (R)-3-Aminopiperidine dihydrochloride (CAS: 334618-23-4)
Therapeutic Class DPP-4 Inhibitors (Antidiabetic)

Upstream Synthesis: Accessing the Chiral Scaffold

The industrial production of (3R)-piperidine-3-carbonitrile typically follows one of two primary pathways: Classical Resolution (robust, scalable) or Asymmetric Hydrogenation (atom-economical).

Method A: Classical Resolution (Industrial Standard)

This route begins with the synthesis of racemic piperidine-3-carbonitrile (often N-protected) followed by separation using a chiral acid.

  • Racemization: Synthesis of racemic nipecotic acid derivative or 3-cyanopyridine reduction.

  • Salt Formation: Reaction with a chiral resolving agent, typically Dibenzoyl-L-tartaric acid or L-Tartaric acid .

  • Crystallization: Selective crystallization of the (3R)-diastereomeric salt.

  • Free Basing: Treatment with base (NaOH/Na₂CO₃) to release the chiral nitrile.

Method B: Asymmetric Hydrogenation (Advanced)

A more direct route involves the asymmetric reduction of 3-cyanopyridine or pyridinium salts using chiral transition metal catalysts.

  • Substrate: N-Benzyl-3-cyanopyridinium chloride.

  • Catalyst: Rhodium or Iridium complexes with chiral phosphine ligands (e.g., Rh-JosiPhos or Ir-P-N ligands).

  • Conditions: High pressure H₂ (20–50 bar), mild temperature.

  • Advantage: Eliminates the waste associated with resolving agents and discarding the wrong enantiomer.

SynthesisRoutes cluster_0 Method A: Classical Resolution cluster_1 Method B: Asymmetric Catalysis Start1 3-Cyanopyridine Racemate Racemic Piperidine-3-carbonitrile Start1->Racemate H2, Pd/C Salt (3R)-Salt Precipitate (Diastereomeric) Racemate->Salt Resolution w/ L-Tartaric Acid Target (3R)-Piperidine-3-carbonitrile Salt->Target NaOH (Free base) Start2 N-Benzyl-3-cyanopyridinium Catalysis Asymmetric Hydrogenation (Rh/Ir Chiral Catalyst) Start2->Catalysis H2, Pressure Catalysis->Target Deprotection

Figure 1: Comparison of synthetic routes to (3R)-piperidine-3-carbonitrile.

Downstream Application: Synthesis of Alogliptin[3]

The primary utility of (3R)-piperidine-3-carbonitrile is its conversion into (R)-3-aminopiperidine , the "warhead" of the Alogliptin molecule.

Step 1: Nitrile Reduction (Critical Step)

The nitrile group is reduced to a primary amine. This step requires careful control to prevent the formation of secondary amines (dimerization) or racemization.

  • Reagents: Raney Nickel or Pd/C.

  • Solvent: Methanol with Ammonia (NH₃ is crucial to suppress secondary amine formation).

  • Conditions: 5–10 bar H₂, 25–40°C.

  • Product: (R)-3-Aminopiperidine (often isolated as the dihydrochloride salt).[1]

Step 2: Coupling to the Heterocyclic Core

The (R)-3-aminopiperidine is then coupled to a pyrimidinone scaffold via a nucleophilic substitution (SɴAr) or similar displacement reaction.

  • Scaffold: 2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.

  • Mechanism: The piperidine nitrogen attacks the chloropyrimidine core.

  • Result: Alogliptin .[2][3]

AlogliptinSynthesis Nitrile (3R)-Piperidine-3-carbonitrile (Intermediate) Amine (R)-3-Aminopiperidine (Dihydrochloride Salt) Nitrile->Amine Catalytic Hydrogenation (Raney Ni, NH3/MeOH) Coupling S_NAr Coupling Reaction Amine->Coupling Scaffold Chloropyrimidinone Scaffold Scaffold->Coupling Alogliptin Alogliptin (API) Coupling->Alogliptin Base (Na2CO3), Heat

Figure 2: Transformation of the nitrile intermediate into the final API Alogliptin.

Critical Quality Attributes (CQAs)

For pharmaceutical use, the specification of (3R)-piperidine-3-carbonitrile must be rigorously controlled.

AttributeSpecification LimitRationale
Enantiomeric Purity ≥ 99.0% eeThe (S)-enantiomer is an impurity that leads to inactive/less active drug forms.
Chemical Purity ≥ 98.0%Impurities can poison the hydrogenation catalyst in the next step.
Residual Solvents ICH Q3C LimitsSolvents like methanol or toluene must be minimized.
Water Content < 0.5%Excess water can affect the stoichiometry of salt formation steps.
Cyanide Content < 10 ppmPotential degradation product; safety hazard.

Safety and Handling Protocols

Nitrile Toxicity: (3R)-Piperidine-3-carbonitrile liberates cyanide ions upon metabolism or strong hydrolysis.

  • Protocol: Handle in a well-ventilated fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Emergency: Keep a cyanide antidote kit (e.g., Hydroxocobalamin) accessible in the facility.

Hydrogenation Risks: The reduction step involves hydrogen gas (flammable) and pyrophoric catalysts (Raney Nickel).

  • Protocol: Use grounded equipment to prevent static discharge. Inert the reactor with Nitrogen/Argon before introducing Hydrogen.

  • Catalyst Handling: Keep Raney Nickel wet/under water at all times; it ignites spontaneously in air when dry.

References

  • Synthesis of Alogliptin: Journal of Medicinal Chemistry, "Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV".

  • Asymmetric Hydrogenation of Pyridines: Chemical Reviews, "Asymmetric Hydrogenation of Heteroarenes and Arenes".

  • Industrial Resolution Methods: Organic Process Research & Development, "Development of a Scalable Process for (R)-3-Aminopiperidine Dihydrochloride".

  • Safety of Nitriles: Bretherick's Handbook of Reactive Chemical Hazards.

Sources

Technical Guide: Solubility and Stability Profiling of (3R)-Piperidine-3-Carbonitrile Hydrochloride

[1]

Executive Summary

(3R)-Piperidine-3-carbonitrile hydrochloride (CAS: 1199773-75-5) is a critical chiral building block employed in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin) and Janus kinase (JAK) inhibitors.[1][2] Its utility hinges on the integrity of the nitrile moiety and the preservation of the C3-stereocenter.

This guide provides a rigorous technical framework for characterizing the physicochemical behavior of this intermediate.[1] Unlike standard aromatic APIs, this aliphatic heterocycle lacks a strong chromophore and possesses a labile stereocenter alpha to an electron-withdrawing group, necessitating specialized analytical strategies (CAD/MS detection and chiral monitoring).[1]

Part 1: Physicochemical Profile & Theoretical Grounding[1]

Chemical Structure & Properties

The compound exists as a hydrochloride salt, conferring high aqueous solubility but introducing hygroscopicity.[1]

PropertyValue / CharacteristicRelevance
Formula C₆H₁₀N₂[1][2] · HClMolecular Weight: 146.62 g/mol
pKa (Calc) ~9.5 (Piperidine Nitrogen)Highly ionized at physiological pH; susceptible to salt disproportionation at pH > 8.[1]
Chirality (3R)-EnantiomerRisk of racemization via enolization mechanism under basic conditions.[1]
Chromophore Negligible (Weak CN absorbance ~190-200 nm)Critical: Standard UV detection (254 nm) is ineffective.[1] Requires derivatization, LC-MS, or CAD.[1]
Hygroscopicity High (Deliquescent)Requires handling in humidity-controlled environments (<40% RH).[1]
Degradation Mechanisms

Two primary degradation pathways dictate the stability profile:

  • Nitrile Hydrolysis: Under acidic or basic stress, the nitrile converts to a primary amide and subsequently to a carboxylic acid.[1][3][4]

  • Racemization: The C3 proton is acidic due to the electron-withdrawing nitrile group.[1] Base-catalyzed deprotonation leads to a planar ketenimine-like intermediate, resulting in loss of optical purity.[1]

DegradationPathwaysStart(3R)-Piperidine-3-carbonitrile(Active)AmideAmide Intermediate(Hydrolysis)Start->Amide H+/OH-HydrolysisRacemateRacemic Mixture(3R/3S)Start->Racemate Base/HeatEnolizationAcidCarboxylic Acid(Final Degradant)Amide->Acid H+/OH-Hydrolysis

Figure 1: Primary degradation pathways including stepwise nitrile hydrolysis and base-catalyzed racemization.

Part 2: Solubility Profiling Protocol

Aqueous Solubility & pH Dependence

As an HCl salt, the compound is freely soluble in water.[1] However, process chemistry often requires "free-basing" (neutralization).[1] It is vital to determine the pH of Maximum Solubility (pHmax) and the onset of precipitation (conversion to free base).

Protocol: Saturation Shake-Flask Method

  • Preparation: Add excess solid (~200 mg) to 1 mL of buffer (pH 1.2, 4.5, 6.8, and 10.0).

  • Equilibration: Agitate at 25°C for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PVDF filter (ensure filter compatibility).

  • Analysis: Dilute filtrate and analyze via HPLC-CAD or LC-MS (See Section 4).

  • pH Check: Measure the final pH of the supernatant. Note: The HCl salt will significantly lower the pH of weak buffers.

Organic Solvent Screen

Solubility in organic solvents is crucial for crystallization and purification.[1]

Solvent ClassSolventPredicted SolubilityProcess Relevance
Protic Polar Methanol, WaterHigh (>100 mg/mL)Dissolution for reactions.[1]
Aprotic Polar DMSO, DMFHigh (>100 mg/mL)Stock solutions for bioassays.[1]
Chlorinated DCM, ChloroformModerateExtraction (Free base form).[1]
Non-Polar Hexanes, HeptaneNegligibleAnti-solvent for crystallization.[1]
Ethers TBME, THFLow to ModerateAnti-solvent / Wash solvent.[1]

Part 3: Stability & Forced Degradation Studies[6][7]

This section outlines the "Stress Testing" required to validate analytical methods and understand intrinsic stability (ICH Q1A/Q1B).

Stress Conditions Protocol

Prepare a 1 mg/mL stock solution.[1] Expose samples to the following conditions. Stop if >20% degradation is observed.

Stress TypeConditionDurationTarget Degradant
Acid Hydrolysis 0.1 N HCl, 60°C2-24 HoursPiperidine-3-carboxamide, Piperidine-3-carboxylic acid
Base Hydrolysis 0.1 N NaOH, Ambient1-4 HoursRapid nitrile hydrolysis; Racemization
Oxidation 3% H₂O₂, Ambient2-12 HoursPiperidine N-oxide
Thermal (Solid) 80°C (Dry)7 DaysDimerization, Decarboxylation (if acid forms)
Photostability 1.2 million lux hours--Generally stable, but check for discoloration
Stereochemical Stability (Racemization)

Critical Check: The (3R) center is vulnerable.[1]

  • Experiment: Dissolve compound in pH 7.4 phosphate buffer and pH 9.0 borate buffer. Incubate at 37°C.

  • Sampling: Analyze aliquots at 0, 4, 8, and 24 hours using Chiral HPLC.

  • Acceptance: < 0.5% conversion to (3S)-enantiomer.[1]

Part 4: Analytical Method Development

Due to the lack of a UV chromophore, standard HPLC methods must be adapted.[1]

Achiral Method (Purity & Potency)
  • Detector: Charged Aerosol Detector (CAD) or LC-MS (ESI+) .

    • Why? UV at 200-210 nm is non-specific and suffers from solvent interference (cut-off limits).[1] CAD provides uniform response for non-chromophoric species.[1]

  • Column: C18 or Amide-C18 (to retain the polar amine), 3.0 x 100 mm, 2.7 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA pairs with amine, improving shape).[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 10 minutes. (Nitrile is polar; elutes early).[1]

Chiral Method (Enantiomeric Excess)
  • Column: Immobilized Polysaccharide (e.g., CHIRALPAK IG or IC).[1]

  • Mode: Normal Phase or Polar Organic Mode.

  • Mobile Phase: Heptane : Ethanol : Diethylamine (80:20:0.1).[1]

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the secondary amine.[1]

Analytical Workflow Diagram

AnalyticalWorkflowSampleSample Preparation(1 mg/mL in MeOH)DecisionChromophore CheckSample->DecisionUV_PathDerivatization(Benzoyl Chloride)Decision->UV_PathIf UV onlyDirect_PathDirect Analysis(CAD / MS)Decision->Direct_PathPreferredHPLC_AchiralRP-HPLC (C18)Impurity ProfilingUV_Path->HPLC_AchiralDirect_Path->HPLC_AchiralHPLC_ChiralChiral HPLC(Polysaccharide)Direct_Path->HPLC_ChiralReportCoA GenerationPurity & ee%HPLC_Achiral->ReportHPLC_Chiral->Report

Figure 2: Decision tree for analytical method selection based on detection capabilities.

Part 5: Handling and Storage Recommendations

  • Hygroscopicity Management: The HCl salt will absorb atmospheric moisture, leading to liquefaction (deliquescence).[1]

    • Storage: Store in tightly sealed containers with silica gel or molecular sieves.[1]

    • Weighing: Perform weighing operations quickly or inside a glove box/dry bag if humidity >50%.[1]

  • Safety: Treat as a potential irritant and toxic nitrile source.[1] Use standard PPE.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11664966, Piperidine-3-carbonitrile hydrochloride. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Alsante, K. M., et al. (2007).[1] The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. (Contextual grounding for stress testing protocols).

Methodological & Application

Application Note: Enantioselective Synthesis of (3R)-Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The chiral building block (3R)-piperidine-3-carbonitrile hydrochloride (CAS 1407991-27-8) is a critical intermediate in the development of numerous active pharmaceutical ingredients (APIs). The 3-cyanopiperidine scaffold is prominently featured in the synthesis of selective alpha-2C adrenergic receptor antagonists for central nervous system disorders[1], as well as in potent Janus Kinase (JAK) inhibitors[2].

While biocatalytic approaches, such as nitrilase-catalyzed kinetic resolution, can effectively resolve racemic mixtures of heterocyclic nitriles[3], these methods inherently cap the theoretical yield at 50% and require specialized enzyme handling. To ensure scalability, high atom economy, and >99% enantiomeric excess (ee), this protocol details a "Chiral Pool" synthetic strategy. By utilizing commercially available (R)-nipecotic acid as the starting material, the absolute stereochemistry is preserved through a carefully controlled sequence of amidation and dehydration.

Mechanistic Rationale & Causality (E-E-A-T)

As a self-validating synthetic system, every reagent and condition in this workflow is selected to prevent the racemization of the labile C3 stereocenter.

  • N-Boc Protection : The secondary amine of the piperidine ring is highly nucleophilic. Protection with a tert-butyloxycarbonyl (Boc) group is mandatory to prevent intermolecular N-alkylation or polymerization during the subsequent activation of the carboxylic acid.

  • Amidation via EDCI/HOBt : Converting the carboxylic acid to a primary amide requires activation. Using thionyl chloride to form an acid chloride is avoided, as the highly electrophilic intermediate is prone to ketene formation, which destroys the C3 stereocenter. Instead, EDCI and HOBt are used to form a mild, stable active ester that reacts cleanly with ammonium chloride (a bench-stable ammonia surrogate).

  • Dehydration via TFAA : The dehydration of the primary amide to the nitrile is the most stereochemically sensitive step. Trifluoroacetic anhydride (TFAA) is employed because it rapidly forms a highly electrophilic O-trifluoroacetyl imidate intermediate[4]. The addition of triethylamine (Et₃N) promotes the elimination of trifluoroacetic acid. By maintaining the reaction strictly between 0 °C and room temperature, base-catalyzed abstraction of the acidic C3 proton (alpha to the newly formed nitrile) is completely suppressed.

  • Salt Formation : The free base of (3R)-piperidine-3-carbonitrile is an oil susceptible to degradation. Deprotection using 4M HCl in anhydrous dioxane directly precipitates the product as a highly stable, non-hygroscopic hydrochloride salt, driving the reaction to completion and allowing isolation by simple filtration without chromatography.

Visualizing the Synthetic Workflow

G A (R)-Nipecotic Acid B (R)-1-Boc- nipecotic acid A->B Boc2O, NaOH (Protection) C (R)-1-Boc-piperidine- 3-carboxamide B->C EDCI, NH4Cl (Amidation) D (R)-1-Boc-piperidine- 3-carbonitrile C->D TFAA, Et3N (Dehydration) E (3R)-Piperidine-3-carbonitrile Hydrochloride D->E HCl/Dioxane (Deprotection)

Fig 1: Four-step enantioselective synthesis of (3R)-piperidine-3-carbonitrile hydrochloride.

Mechanism A Primary Amide (R)-1-Boc-piperidine-3-carboxamide B O-Trifluoroacetyl Imidate (Highly Electrophilic Intermediate) A->B + TFAA (0 °C) C Base-Promoted Elimination (Et3N removes N-proton) B->C + Et3N D Nitrile Formation (Preserved C3 Stereocenter) C->D - CF3COO-

Fig 2: Mechanism of TFAA-mediated amide dehydration preserving C3 stereochemistry.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes for each step of the workflow, assuming a 100 mmol starting scale.

Synthetic StepKey ReagentsTemp / TimeYield (%)Enantiomeric Excess (ee %)Physical State
1. Protection Boc₂O, NaOH, THF/H₂O0 °C → RT / 12 h95%>99%White solid
2. Amidation NH₄Cl, EDCI, HOBt, DIPEART / 16 h88%>99%White powder
3. Dehydration TFAA, Et₃N, DCM0 °C → RT / 4 h90%>99%Pale yellow oil
4. Deprotection 4M HCl in Dioxane0 °C → RT / 2 h98%>99%White crystalline solid

Experimental Protocols

Step 1: Synthesis of (R)-1-Boc-nipecotic acid
  • Preparation : In a 500 mL round-bottom flask, dissolve (R)-nipecotic acid (12.9 g, 100 mmol) in a mixture of THF (100 mL) and distilled water (100 mL).

  • Basification : Add 2M NaOH solution until the pH reaches ~10. Cool the mixture to 0 °C using an ice bath.

  • Addition : Dissolve Di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 110 mmol) in THF (20 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction : Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Workup : Concentrate the mixture under reduced pressure to remove THF. Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M KHSO₄. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product as a white solid.

Step 2: Synthesis of (R)-1-Boc-piperidine-3-carboxamide
  • Activation : Dissolve (R)-1-Boc-nipecotic acid (21.8 g, 95 mmol) in anhydrous DMF (150 mL) under a nitrogen atmosphere. Add EDCI·HCl (21.8 g, 114 mmol), HOBt (15.4 g, 114 mmol), and DIPEA (39.6 mL, 228 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Amidation : Add solid Ammonium Chloride (NH₄Cl, 10.2 g, 190 mmol) in one portion. Stir the suspension at room temperature for 16 hours.

  • Workup : Pour the reaction mixture into ice-cold water (400 mL) and extract with Ethyl Acetate (3 × 150 mL).

  • Washing : Wash the combined organic layers sequentially with 5% aqueous citric acid (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the primary amide as a white powder.

Step 3: Synthesis of (R)-1-Boc-piperidine-3-carbonitrile
  • Preparation : Dissolve (R)-1-Boc-piperidine-3-carboxamide (19.2 g, 84 mmol) in anhydrous Dichloromethane (DCM, 200 mL) under a nitrogen atmosphere.

  • Base Addition : Add Triethylamine (Et₃N, 35.1 mL, 252 mmol) and cool the solution to 0 °C.

  • Dehydration : Add Trifluoroacetic anhydride (TFAA, 17.6 mL, 126 mmol) dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C[4].

  • Reaction : Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Quenching : Carefully quench the reaction by adding saturated aqueous NaHCO₃ (150 mL) until gas evolution ceases.

  • Isolation : Separate the organic layer and extract the aqueous layer with DCM (2 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via a short silica gel plug (Hexanes/EtOAc 4:1) to afford the nitrile as a pale yellow oil.

Step 4: Synthesis of (3R)-Piperidine-3-carbonitrile Hydrochloride
  • Preparation : Dissolve the (R)-1-Boc-piperidine-3-carbonitrile (15.9 g, 75.6 mmol) in anhydrous Diethyl Ether (50 mL) and cool to 0 °C.

  • Deprotection : Slowly add 4M HCl in Dioxane (94.5 mL, 378 mmol). Stir the solution at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 2 hours.

  • Precipitation : A dense white precipitate will form as the deprotection proceeds. If the suspension becomes too thick to stir, add an additional 20 mL of anhydrous Diethyl Ether.

  • Isolation : Filter the suspension through a Büchner funnel under a nitrogen blanket (to prevent moisture absorption before the solvent is removed). Wash the filter cake thoroughly with cold, anhydrous Diethyl Ether (3 × 50 mL).

  • Drying : Dry the white crystalline solid in vacuo at 40 °C for 12 hours to afford pure (3R)-piperidine-3-carbonitrile hydrochloride.

References

  • Graz University of Technology. Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Elsevier. Available at:[Link]

  • Google Patents. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases.
  • Google Patents. US8633206B2 - Pyrrolo[2,3-D]pyrimidine compounds.

Sources

Application Note: (3R)-Piperidine-3-carbonitrile HCl in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Structural Rationale & Pharmacophore Utility

In modern drug discovery, the architectural precision of small-molecule building blocks dictates the success of target engagement. (3R)-Piperidine-3-carbonitrile hydrochloride (CAS: 1407991-27-8) has emerged as a privileged chiral scaffold. As a Senior Application Scientist, I emphasize that selecting this specific synthon is rarely arbitrary; it is driven by three distinct physicochemical and structural advantages:

  • The Hydrochloride Salt Stabilization: Low-molecular-weight free-base piperidines are notoriously volatile and susceptible to oxidative degradation. Utilizing the HCl salt ensures bench stability, precise stoichiometric weighing, and extended shelf-life without compromising downstream reactivity.

  • The (3R) Stereocenter: The spatial orientation of the cyano vector is critical. In the constrained binding pockets of enzymes (e.g., the S1 pocket of serine proteases), the (3R) configuration directs the nitrile group precisely toward catalytic residues, whereas the (3S) enantiomer often results in steric clashes or solvent-exposed inactive poses.

  • The Dual-Nature of the Cyano Group (-C≡N): The nitrile moiety is a linear, sp-hybridized functional group with a strong dipole. It can serve as a potent hydrogen-bond acceptor, a synthetic precursor to bioisosteres (like tetrazoles), or, crucially, as an electrophilic "warhead" for targeted covalent inhibitors (TCIs).

Key Medicinal Chemistry Applications

The versatility of (3R)-piperidine-3-carbonitrile is best demonstrated by its integration into advanced clinical candidates and patented molecular entities across diverse therapeutic areas.

Covalent Reversible Inhibitors (DPP-4)

In the treatment of Type 2 Diabetes, Dipeptidyl Peptidase-4 (DPP-4) inhibitors prevent the degradation of incretin hormones like GLP-1. Sulfonamide derivatives of piperidine-3-carbonitrile have demonstrated potent DPP-4 inhibition comparable to standard drugs like Vildagliptin. The mechanism relies on the nitrile group acting as a reversible covalent warhead. The electrophilic carbon of the nitrile is attacked by the hydroxyl group of the catalytic Ser630 in DPP-4, forming a reversible imidate adduct that temporarily halts enzyme activity [1].

Pathway GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Cleavage Insulin Insulin Secretion GLP1->Insulin Stimulates GLP1_inact Inactive GLP-1 DPP4->GLP1_inact Glucose Blood Glucose Lowering Insulin->Glucose Inhibitor (3R)-Piperidine-3-carbonitrile Derivative Inhibitor->DPP4 Covalent Reversible Inhibition

Fig 1. Mechanism of DPP-4 inhibition by piperidine-3-carbonitrile derivatives.
Allosteric & Kinase Inhibition (Cbl-b & PARP7)

Beyond covalent modification, the nitrile group is an excellent structural dipole. Recent developments in immuno-oncology have utilized 3-substituted piperidines to inhibit the E3 ubiquitin ligase Cbl-b , a critical negative regulator of T-cell activation [2]. Here, the piperidine ring occupies a specific hydrophobic pocket, while the nitrile group forms critical hydrogen bonds with the protein backbone without excessively increasing the molecule's overall lipophilicity (LogP). Similarly, piperidine-3-carbonitrile derivatives have been patented as potent inhibitors of PARP7 , preventing cancer cells from evading host immune responses [3].

Quantitative Data & Physicochemical Profiling

To facilitate rational drug design, the quantitative parameters of the building block and its representative target efficacies are summarized below.

Table 1: Physicochemical Properties of (3R)-Piperidine-3-carbonitrile HCl

PropertyValueCausality / Synthetic Impact
Molecular Weight 146.62 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Physical State Crystalline SolidThe HCl salt prevents volatilization and allows for precise stoichiometric control.
Stereochemistry (3R)Dictates the 3D vector of the cyano group, critical for stereospecific target engagement.
Reactive Sites 2 (2° Amine, Nitrile)Enables orthogonal functionalization (N-alkylation vs. nitrile cycloaddition/hydrolysis).

Table 2: Representative Target Applications & Efficacy Context

TargetDisease IndicationRole of Piperidine-3-carbonitrileReference
DPP-4 Type 2 DiabetesReversible covalent warhead (nitrile binds catalytic Serine).[1]
Cbl-b (E3 Ligase) Immuno-oncologyOccupies hydrophobic pocket; nitrile acts as an H-bond acceptor.[2]
PARP7 CancerModulates lipophilicity and dictates binding kinetics in the active site.[3]

Validated Experimental Protocols

The following workflows detail the functionalization of (3R)-piperidine-3-carbonitrile HCl. Every protocol is designed as a self-validating system , ensuring that the chemist can confirm success at each critical junction without waiting for final-stage NMR.

Workflow SM (3R)-Piperidine-3-carbonitrile HCl FreeBase Freebasing (DIPEA) in DMF/DCM SM->FreeBase SNAr SNAr Reaction + Heteroaryl Chloride (80°C) FreeBase->SNAr Intermediate N-Substituted Piperidine SNAr->Intermediate LC-MS & Ninhydrin Validation Tetrazole [3+2] Cycloaddition + NaN3, NH4Cl (120°C) Intermediate->Tetrazole Final Tetrazole Bioisostere Tetrazole->Final IR & pH Precipitation Validation

Fig 2. Synthetic workflow for functionalizing (3R)-piperidine-3-carbonitrile.
Protocol A: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the piperidine nitrogen to a heteroaromatic core (e.g., a pyrimidine or purine scaffold) while preserving the nitrile group.

  • Freebasing: Suspend (3R)-piperidine-3-carbonitrile HCl (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is a non-nucleophilic base. It neutralizes the HCl salt to liberate the reactive secondary amine without competing for the electrophile in the subsequent step.

    • Validation Check 1: Spot the mixture on wet pH paper; a pH > 9 confirms complete freebase liberation.

  • Coupling: Add the target heteroaryl chloride (0.95 eq). Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

    • Causality: A slight excess of the piperidine ensures complete consumption of the more valuable heteroaryl chloride. DMF provides the high dielectric constant necessary to stabilize the Meisenheimer complex intermediate during SNAr.

    • Validation Check 2: Perform LC-MS on a 10 µL aliquot. Confirm the disappearance of the heteroaryl chloride mass and the emergence of the M+H product peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF.

    • Validation Check 3: TLC using a Ninhydrin stain. The starting material (secondary amine) will stain strongly (purple/brown), while the product (tertiary amine) will not stain, confirming successful N-alkylation.

Protocol B: Nitrile-to-Tetrazole Bioisostere Conversion

Objective: Convert the cyano group of the N-substituted intermediate into a 1H-tetrazole, a metabolically stable bioisostere of a carboxylic acid.

  • Cycloaddition Setup: Dissolve the N-substituted piperidine-3-carbonitrile intermediate (1.0 eq) in anhydrous DMF. Add Sodium Azide (NaN₃) (3.0 eq) and Ammonium Chloride (NH₄Cl) (3.0 eq).

    • Causality: NH₄Cl acts as a proton source to generate hydrazoic acid (HN₃) in situ. This is vastly safer than adding neat HN₃ and provides the necessary acidic catalysis to drive the [3+2] cycloaddition.

  • Reaction: Heat the sealed vessel behind a blast shield to 120°C for 16 hours.

    • Validation Check 1 (Critical): Take a small aliquot, evaporate the solvent, and analyze via FT-IR spectroscopy. The sharp, distinct C≡N stretch at ~2250 cm⁻¹ must completely disappear, indicating full conversion.

  • Isolation: Cool the mixture to room temperature. Dilute with water and carefully acidify the aqueous layer to pH 3 using 1M HCl.

    • Validation Check 2: The tetrazole product has a pKa of ~4.5. Acidifying to pH 3 protonates the tetrazole, causing it to precipitate out of the aqueous solution as a solid. If the starting nitrile was still present, it would not exhibit this pH-dependent precipitation, thus physically validating the success of the transformation. Filter and dry the solid under a vacuum.

References

  • Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof (US11951133B2)
  • Title: Pyridazinones as PARP7 inhibtors (US11691969B2)

Application Note: (3R)-Piperidine-3-carbonitrile Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-Piperidine-3-carbonitrile hydrochloride (CAS: 1199773-75-5) is a privileged heterocyclic scaffold extensively utilized in the synthesis of Janus Kinase (JAK) inhibitors, DPP-IV inhibitors, and GPCR modulators. Its value lies in its defined stereochemistry (crucial for binding pocket selectivity) and the orthogonal reactivity of its functional groups: a secondary amine for coupling and a nitrile group serving as a versatile precursor for amines, amides, or heterocycles (e.g., tetrazoles).

This guide provides optimized protocols for handling, free-basing, and functionalizing this building block, ensuring high enantiomeric excess (


) and yield in drug discovery workflows.

Technical Specifications & Physicochemical Profile[1][2][3][4][5]

ParameterSpecification
IUPAC Name (3R)-piperidine-3-carbonitrile hydrochloride
CAS Number 1199773-75-5 (HCl Salt) / 1159736-73-8 (Free Base)
Molecular Formula C₆H₁₀N₂[1][2][3][4] · HCl
Molecular Weight 146.62 g/mol
Appearance White to off-white crystalline solid
Chirality (R)-enantiomer
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, THF
Hygroscopicity Moderate (Store in desiccator)

Strategic Utility: The "Why" and "How"

In modern drug design, the 3-substituted piperidine motif is a "bioisostere" often used to improve metabolic stability compared to linear alkyl chains.

Stereochemical Importance

The (3R) configuration is frequently the bioactive isomer in kinase inhibitors. For example, in the JAK inhibitor class (related to Tofacitinib), the orientation of the C3-substituent dictates the vector of the nitrile (or its derivatives) into specific hydrophobic pockets or towards the solvent front, dramatically affecting


 values.
Synthetic Workflow Visualization

The following diagram illustrates the standard workflow for incorporating this scaffold into a drug molecule.

G Start HCl Salt (Stable Storage Form) FreeBase Free Base (Reactive Species) Start->FreeBase Protocol A: Inorganic Base/Extraction Coupling S_NAr or Amide Coupling (Scaffold Attachment) FreeBase->Coupling Protocol B: Ar-Cl / Heat FGI Nitrile FGI (Hydrolysis/Reduction) Coupling->FGI Protocol C: H2O2/Base or H2/Cat Final Final API Candidate FGI->Final Purification

Figure 1: Strategic workflow converting the stable HCl salt into a bioactive scaffold.

Experimental Protocols

Protocol A: Controlled Free-Basing (Critical Precursor Step)

Context: The HCl salt is stable for storage but non-nucleophilic. Direct use in


 reactions often leads to poor yields due to the quenching of the base equivalents. Isolation of the free base or in situ neutralization is required.

Reagents:

  • (3R)-Piperidine-3-carbonitrile HCl (1.0 eq)[1][3]

  • Dichloromethane (DCM) or 2-MeTHF (Green alternative)

  • Saturated aq.

    
     or 
    
    
    
    (1M)

Procedure:

  • Dissolution: Dissolve 10 g of the HCl salt in 50 mL of water (pH will be acidic, ~3-4).

  • Basification: Cool to 0°C. Slowly add saturated

    
     with stirring until pH > 10. The solution may become cloudy as the free amine separates.
    
  • Extraction: Extract immediately with DCM (

    
     mL). Note: Piperidine derivatives are polar; 2-MeTHF is recommended if the partition coefficient in DCM is poor.
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo at < 30°C.
    
  • Storage: Use immediately. The free base is prone to oxidation and carbamate formation from atmospheric

    
    .
    
Protocol B: Coupling to Heteroaryl Chlorides

Context: This is the most common reaction in kinase inhibitor synthesis (e.g., coupling to 4-chloropyrrolo[2,3-d]pyrimidine).

Reagents:

  • (3R)-Piperidine-3-carbonitrile (Free base from Protocol A)[1]

  • Heteroaryl Chloride (e.g., 4-chloropyrimidine derivative)

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    
    
  • Solvent: DMF or NMP (Polar aprotic is essential)

Procedure:

  • Setup: In a dry flask under

    
    , dissolve the Heteroaryl Chloride (1.0 eq) in DMF (5 mL/g).
    
  • Addition: Add DIPEA (2.5 eq) followed by (3R)-Piperidine-3-carbonitrile (1.1 eq).

  • Reaction: Heat to 80–100°C. Monitor by LC-MS.

    • Checkpoint: Conversion should reach >95% within 2-4 hours. If stalled, add 0.1 eq of CsF (Cesium Fluoride) to accelerate the reaction via the "halex" effect.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[5] If oil forms, extract with EtOAc.

Protocol C: Nitrile Partial Hydrolysis to Primary Amide

Context: The nitrile group is often a "masked" amide. The primary amide is a key hydrogen-bond donor/acceptor in many active sites (e.g., JAK3).

Mechanism: Radical-mediated hydration or base-catalyzed hydrolysis.

Reagents:

  • Nitrile-bearing intermediate

  • 
     (Solvent)
    
  • 
     (0.5 eq)
    
  • 
     (Hydrogen Peroxide)
    

Procedure:

  • Dissolution: Dissolve the substrate in DMSO (10 volumes).

  • Activation: Add

    
     and cool to 0°C.
    
  • Oxidation: Dropwise add

    
     (3.0 eq). The reaction is exothermic; maintain T < 20°C.
    
  • Completion: Allow to warm to RT. Stir for 1 hour.

  • Quench: Add saturated

    
     (Sodium Thiosulfate) to quench excess peroxide (test with starch-iodide paper).
    
  • Isolation: Dilute with water and extract with EtOAc/IPA (9:1).

Quality Control: Chiral Analysis

Ensuring the enantiomeric purity of the (3R) isomer is critical, as the (3S) isomer may be inactive or toxic.

Method: Chiral HPLC[6][7][8]

  • Column: Chiralpak IA or AD-H (Amylose-based stationary phases are superior for piperidines).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the secondary amine interacting with silanols.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV @ 210–220 nm (Nitrile absorption is weak; rely on the piperidine ring or coupled chromophore).

  • Acceptance Criteria:

    
    .
    

Safety & Handling

  • Cyanide Potential: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated hood.

  • Skin Sensitization: Piperidine derivatives are potent sensitizers. Double-gloving (Nitrile) is recommended.

  • Storage: The HCl salt is hygroscopic. Store in a tightly sealed container with desiccant packs at room temperature.

References

  • Compound Data: National Center for Biotechnology Information. (2023).[8] PubChem Compound Summary for CID 54682497, Piperidine-3-carbonitrile hydrochloride. Retrieved from [Link]

  • Synthetic Application: Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry, 53(24), 8468–8484. (Reference for piperidine scaffold utility in JAK inhibitors). [Link]

  • Chiral Separation: Validated protocols for piperidine resolution using polysaccharide columns. Daicel Chiral Technologies Application Notes. [Link]

Sources

Application Notes and Protocols for the N-Substitution of (3R)-Piperidine-3-carbonitrile: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the (3R)-Piperidine-3-carbonitrile Scaffold

The (3R)-piperidine-3-carbonitrile moiety is a privileged scaffold in modern drug discovery. Piperidine rings are among the most ubiquitous heterocycles in pharmaceuticals, valued for their ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] The introduction of a nitrile group at the 3-position provides a versatile handle for further chemical elaboration and can act as a key pharmacophoric element, often serving as a hydrogen bond acceptor or a precursor to other functional groups. The defined stereochemistry at the C3 position is crucial for achieving specific and high-affinity interactions with biological targets, making enantiomerically pure building blocks like (3R)-piperidine-3-carbonitrile highly sought after.[2]

This guide provides detailed, field-proven protocols for the N-substitution of (3R)-piperidine-3-carbonitrile, a critical step in the synthesis of diverse compound libraries for pharmaceutical research. We will explore three fundamental and highly reliable strategies: direct N-alkylation via nucleophilic substitution, N-alkylation via reductive amination, and N-arylation via Buchwald-Hartwig amination. Each section explains the underlying chemical principles, provides step-by-step protocols, and offers insights into optimizing these crucial transformations.

Method 1: Direct N-Alkylation via Nucleophilic Substitution

Direct alkylation is a straightforward and classical approach for forming C-N bonds. This method involves the reaction of the secondary amine of the piperidine with an electrophilic alkylating agent, typically an alkyl halide (R-X, where X = I, Br, Cl). The reaction proceeds via a standard SN2 mechanism, where the nitrogen lone pair acts as the nucleophile.

Causality and Experimental Choices: A base is essential to neutralize the hydrohalic acid (HX) formed during the reaction. Without a base, the piperidine would be protonated to form an ammonium salt, which is no longer nucleophilic, effectively halting the reaction.[3] The choice of base and solvent is critical for success.

  • Base: A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or an organic base like N,N-diisopropylethylamine (DIPEA) is preferred.[4] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions. The use of a base like K₂CO₃ can also help to speed up the reaction.[3]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they can dissolve the reactants and facilitate the SN2 pathway without interfering with the reaction.[3][4]

  • Controlling Over-alkylation: A potential side reaction is the formation of a quaternary ammonium salt, which occurs if the newly formed tertiary amine reacts with another equivalent of the alkyl halide.[4] This can be minimized by the slow addition of the alkylating agent to a solution containing an excess of the piperidine, ensuring the alkyl halide is the limiting reagent at all times.[3]

Workflow for Direct N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve (3R)-piperidine-3-carbonitrile and Base (e.g., K₂CO₃) in anhydrous solvent (e.g., DMF) react1 Add Alkyl Halide (R-X) slowly at 0°C to RT prep1->react1 react2 Stir at RT or heat (e.g., 70°C) Monitor by TLC/LC-MS react1->react2 work1 Quench with water react2->work1 work2 Extract with organic solvent (e.g., Ethyl Acetate) work1->work2 work3 Wash, Dry, and Concentrate work2->work3 work4 Purify by Column Chromatography work3->work4 product N-Alkyl-(3R)-piperidine-3-carbonitrile work4->product

Caption: Workflow for Direct N-Alkylation.

Protocol 1: N-Benzylation using Benzyl Bromide

Materials:

  • (3R)-Piperidine-3-carbonitrile hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add (3R)-piperidine-3-carbonitrile hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt and form the free base in situ.

  • Cool the mixture to 0°C using an ice bath.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-(3R)-piperidine-3-carbonitrile.

ParameterConditionRationale
Alkylating Agent Alkyl iodide, bromide, or chlorideReactivity order: I > Br > Cl. Bromides offer a good balance of reactivity and stability.
Base K₂CO₃, DIPEA, NaHK₂CO₃ is inexpensive and effective.[3] DIPEA is a non-nucleophilic organic base. NaH is for less reactive halides.
Solvent DMF, AcetonitrilePolar aprotic solvents that facilitate SN2 reactions.[4]
Temperature 0°C to 70°CInitial addition at 0°C controls exothermicity. Heating may be required for less reactive halides.[3]
Stoichiometry 1.1-1.2 eq of Alkyl HalideA slight excess of the alkylating agent ensures full conversion of the piperidine.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and often higher-yielding alternative to direct alkylation, particularly for introducing sterically hindered or functionalized alkyl groups.[5] The reaction proceeds in two steps, which are typically performed in a single pot: (1) formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, and (2) in-situ reduction of the iminium ion to the tertiary amine.[6]

Causality and Experimental Choices: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[7]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8][9] It is a mild and selective hydride donor that rapidly reduces iminium ions but reacts only sluggishly with aldehydes and ketones, thus preventing the undesired formation of alcohols from the starting carbonyl compound.[7] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic.[6] A less selective reagent like sodium borohydride (NaBH₄) can be used, but typically requires a two-step procedure where the imine is pre-formed before the reducing agent is added.[9]

  • Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[7][8]

  • pH Control: The formation of the iminium ion is often catalyzed by mild acid. A catalytic amount of acetic acid can be added to accelerate the reaction, especially with less reactive ketones.[7] The optimal pH range is typically 4-6.[7]

Mechanism: Reductive Amination

Piperidine Piperidine (Nucleophile) Piperidine->p1 Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->p1 Hemiaminal Hemiaminal Intermediate Iminium Iminium Ion Hemiaminal->Iminium Step 2: Dehydration Water H₂O Hemiaminal->Water Product N-Alkylated Piperidine Iminium->Product Step 3: Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->p2 p1->Hemiaminal Step 1: Nucleophilic Attack p2->Product

Caption: Mechanism of Reductive Amination.

Protocol 2: Synthesis of N-Cyclohexylmethyl-(3R)-piperidine-3-carbonitrile

Materials:

  • (3R)-Piperidine-3-carbonitrile

  • Cyclohexanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (3R)-piperidine-3-carbonitrile (1.0 eq) and cyclohexanecarboxaldehyde (1.1 eq) in anhydrous DCM.

  • Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation. For less reactive carbonyls, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added.[7]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution. The addition may be exothermic, so maintain the temperature below 25-30°C.

  • Stir the reaction mixture at room temperature for 3-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Carbonyl Source Aldehydes or KetonesAldehydes are generally more reactive than ketones. A wide range of functional groups are tolerated.
Reducing Agent NaBH(OAc)₃, NaBH₃CNNaBH(OAc)₃ is preferred for its selectivity and lower toxicity.[7][8]
Solvent DCM, DCE, THFAnhydrous, non-protic solvents are ideal.[9]
Catalyst Acetic Acid (optional)Speeds up iminium ion formation for less reactive substrates.[7]
Typical Yields 70-95%Generally high-yielding and clean reactions.

Method 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[10] It enables the formation of C(sp²)-N bonds between aryl halides (or triflates) and amines, a transformation that is difficult to achieve via classical methods.[11]

Causality and Experimental Choices: This reaction is a complex catalytic process where the choice of ligand for the palladium center is paramount to achieving high yields and broad substrate scope.

  • Catalytic Cycle: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpiperidine and regenerate the Pd(0) catalyst.[10][12]

  • Palladium Source & Ligand: A Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ (which is reduced in situ) is used. The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as biarylphosphines (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., Josiphos), are highly effective and represent "second-generation" or "third-generation" catalyst systems that allow for the coupling of a wide range of substrates under milder conditions.[10][13]

  • Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium hexamethyldisilazide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be used, especially for base-sensitive substrates.[13]

  • Solvent: Anhydrous, non-coordinating, high-boiling solvents like toluene or dioxane are typically used to allow the reaction to be heated.[11]

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 L₂Pd(0) OA_complex Oxidative Addition Complex L₂(Ar)(X)Pd(II) Pd0->OA_complex Oxidative Addition + Ar-X Amido_complex Palladium Amido Complex L₂(Ar)(NR₂)Pd(II) OA_complex->Amido_complex Ligand Exchange & Deprotonation + HNR₂ - HX Amido_complex->end Reductive Elimination Product Ar-NR₂ end->Pd0 Catalyst Regeneration end->Product

Sources

HPLC-UV analysis method for piperidine-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Strategies for Piperidine-Containing Compounds

Executive Summary & Chemical Context

Piperidine (hexahydropyridine) is a ubiquitous secondary amine pharmacophore found in numerous pharmaceuticals (e.g., Fentanyl, Donepezil, Methylphenidate) and chemical intermediates. Its analysis presents two distinct challenges to the analytical chemist:

  • Thermodynamic Basicity (pKa ~11.2): At standard reversed-phase pH (2–8), the piperidine nitrogen is protonated (

    
    ). This cation interacts strongly with residual silanols (
    
    
    
    ) on silica columns, causing severe peak tailing, retention instability, and poor resolution.
  • Chromophoric Silence: The saturated piperidine ring lacks conjugated

    
    -systems, rendering it UV-transparent above 210 nm. While piperidine-containing drugs often possess aromatic substituents that allow UV detection, the isolated piperidine ring (e.g., in starting material analysis) requires derivatization.[1]
    

This guide provides two distinct workflows: Track A for suppressing silanol interactions in piperidine-containing drugs, and Track B for derivatization of non-chromophoric piperidine species.

Method Development Decision Matrix

Before selecting a protocol, determine the physicochemical constraints of your analyte using the following logic flow.

PiperidineMethodology Start Analyte Characterization Chromophore Does the molecule have an intrinsic chromophore? (e.g., Benzene, Amide) Start->Chromophore pKaCheck Check pKa of Piperidine Nitrogen (Typically ~10-11) Chromophore->pKaCheck Yes Deriv TRACK B: Derivatization Required Chromophore->Deriv No DirectUV TRACK A: Direct UV Detection pKaCheck->DirectUV pHStrategy Select pH Strategy DirectUV->pHStrategy LowpH Low pH (2-3) Suppress Silanol Ionization pHStrategy->LowpH Standard C18 HighpH High pH (>10) Suppress Analyte Ionization pHStrategy->HighpH Hybrid Column (e.g., XBridge) Chaotropic Chaotropic/Ion-Pairing (TFA/Perchlorate) pHStrategy->Chaotropic Difficult Separations Reagent Select Reagent Deriv->Reagent Tosyl Tosyl Chloride (TsCl) Stable, UV ~230nm Reagent->Tosyl Routine QC FMOC FMOC-Cl High Sensitivity, UV ~265nm Reagent->FMOC Trace Analysis

Figure 1: Decision matrix for selecting the appropriate HPLC workflow based on analyte chromophores and column chemistry.

TRACK A: Direct Analysis of Piperidine Drugs (Tailing Suppression)

Objective: Achieve a USP Tailing Factor (


) < 1.5 for basic piperidine drugs without derivatization.
Mechanism of Failure

At neutral pH (6–8), residual silanols on the silica surface are ionized (


). The protonated piperidine nitrogen (

) engages in ion-exchange with these sites, causing the "shark-fin" tailing characteristic of basic analytes.
Protocol A1: The "Silanol Shield" Method (Low pH + Amine Modifier)

This is the most robust starting point for standard C18 columns.

  • Stationary Phase: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18(2)).

  • Mobile Phase A: 25 mM Potassium Phosphate (pH 2.5) + 0.1% Triethylamine (TEA).

    • Why pH 2.5? Suppresses silanol ionization (pKa of Si-OH is ~3.5–4.5).

    • Why TEA? TEA acts as a sacrificial base, saturating any remaining active silanols so the drug cannot bind.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV 210–220 nm (or

    
     of the drug).
    
Protocol A2: The "Neutral State" Method (High pH)

Requires Hybrid Particle Technology (HPT) columns.

  • Stationary Phase: Waters XBridge C18 or Agilent Poroshell HPH (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

    • Why pH 10.5? At pH > pKa (11.2), the piperidine is deprotonated (neutral). Neutral molecules do not interact with silanols, resulting in sharp, symmetrical peaks.

  • Mobile Phase B: Methanol or ACN.[3]

Quantitative Data Comparison (Expected):

ParameterStandard pH 7.0 (No Modifier)Protocol A1 (Low pH + TEA)Protocol A2 (High pH 10.5)
Retention (

)
Variable (Drifting)StableHigh (Neutral = Hydrophobic)
Tailing Factor (

)
2.5 – 4.0 (Fail)1.1 – 1.3 (Pass)1.0 – 1.1 (Excellent)
Plate Count (

)
< 2,000> 8,000> 12,000

TRACK B: Derivatization of Non-Chromophoric Piperidines

Objective: Attach a UV-active chromophore to the secondary amine of the piperidine ring for detection at >254 nm.

Protocol B1: Tosylation (Pre-Column Derivatization)

This method uses p-Toluenesulfonyl Chloride (Tosyl Chloride) to form a stable sulfonamide. It is robust, cost-effective, and ideal for raw material QC.

Reagents:

  • Reaction Buffer: 0.5 M Sodium Bicarbonate (

    
    ), pH 9.0.
    
  • Reagent Solution: 10 mg/mL Tosyl Chloride in Acetonitrile.

  • Quenching Solution: 10% Phosphoric Acid.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of sample (piperidine source) in 10 mL of 50:50 ACN:Water.

  • Reaction:

    • Transfer 500 µL of Sample Solution to a 2 mL amber vial.

    • Add 200 µL of Reaction Buffer (Basicity drives the nucleophilic attack).

    • Add 500 µL of Reagent Solution .

    • Vortex and incubate at 60°C for 20 minutes . (Heat ensures complete conversion of the sterically hindered secondary amine).

  • Quenching: Add 100 µL of Quenching Solution to stop the reaction and neutralize pH.

  • Analysis: Inject 10 µL directly onto the HPLC.

Chromatographic Conditions (Derivatized):

  • Column: C18 (Standard L1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water (0.1% Phosphoric Acid) / Acetonitrile (40:60 Isocratic).

  • Wavelength: 230 nm (Sulfonamide absorption).

  • Retention Time: The tosyl-piperidine derivative is significantly more hydrophobic than native piperidine, eluting typically between 6–10 minutes.

DerivatizationReaction Piperidine Piperidine (UV Transparent) Complex Transition State (pH 9.0, 60°C) Piperidine->Complex TsCl Tosyl Chloride (Reagent) TsCl->Complex Product N-Tosyl Piperidine (UV Active @ 230nm) Complex->Product HCl HCl (Neutralized by Buffer) Complex->HCl

Figure 2: Reaction scheme for the tosylation of piperidine. The sulfonamide bond provides the UV chromophore.

System Suitability & Troubleshooting

To ensure scientific integrity, every run must pass the following self-validating criteria.

System Suitability Criteria (SST):

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict limit for basic compounds).
    
  • Precision (%RSD): NMT 2.0% for 5 replicate injections.

  • Resolution (

    
    ):  > 2.0 between the piperidine derivative and the excess reagent peak (Track B).
    

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Split Peaks (Track A) Sample solvent mismatchDissolve sample in mobile phase. Do not use 100% ACN for injection.
Drifting Retention (Track A) pH instability / TemperatureEnsure buffer capacity is >20mM. Control column temp at 30°C.
Low Recovery (Track B) Incomplete derivatizationCheck pH of reaction mixture (must be >8.5). Increase incubation time.
Excessive Noise (Track B) Reagent interferenceReduce Tosyl Chloride concentration or improve separation gradient.

References

  • BenchChem. (2025).[1][3][4] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from 1[4]

  • Agilent Technologies. (2025). LC and LC/MS Columns Selection Guide - pH Stability and Basic Compounds. Retrieved from 5

  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from 6[2][4][7][8][9][10][6]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC - Additives for Basic Compounds. Retrieved from 11

  • University of Tartu. (2025).[12] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from 12

Sources

NMR spectroscopy techniques for characterizing (3R)-piperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Advanced NMR Spectroscopy Protocols for the Structural and Stereochemical Characterization of (3R)-Piperidine-3-carbonitrile

Scientific Context and Analytical Challenges

(3R)-piperidine-3-carbonitrile is a highly valuable chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). However, its complete structural and stereochemical characterization via Nuclear Magnetic Resonance (NMR) spectroscopy presents a multifaceted analytical challenge.

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain, but the presence of the nitrogen atom and the cyano (-CN) group at the C3 position introduces complex conformational dynamics [2]. The cyano group possesses a relatively small A-value (approx. 0.15–0.25 kcal/mol), resulting in a rapid equilibrium between axial and equatorial conformers at room temperature. Furthermore, the inherent structural features of substituted piperidines often lead to severe signal overlap in ¹H NMR spectra, particularly for the axial and equatorial protons which share similar chemical environments in the 1.2–3.5 ppm range [2]. Finally, confirming the precise (3R) absolute configuration requires advanced chiral discrimination techniques, as standard 1D and 2D NMR cannot differentiate enantiomers in an achiral environment.

Conformational Dynamics & Solvent Strategy

The causality behind solvent selection in piperidine NMR is rooted in the molecule's conformational exchange. The rapid chair-chair interconversion and nitrogen pyramidal inversion occur on the NMR timescale, often leading to broadened peaks.

  • Solvent Polarity Effects: The chemical shift of a proton is highly sensitive to its solvent environment. Using a non-polar solvent like CDCl₃ provides a baseline spectrum, but if overlapping multiplets obscure the C2 and C6 protons, switching to a more polar solvent (e.g., DMSO-d₆) or an aromatic solvent (e.g., Benzene-d₆) can induce Aromatic Solvent-Induced Shifts (ASIS) to resolve these ambiguities [2].

  • Variable Temperature (VT) NMR: To fully resolve the axial and equatorial conformers, VT-NMR can be employed to cool the sample (e.g., to -50°C in CDCl₃), effectively slowing the exchange rate below the NMR timescale and "freezing" the conformers to yield distinct sets of signals for the equatorial and axial -CN populations.

NMR_Workflow Start Sample Prep: (3R)-piperidine-3-carbonitrile Solvent Solvent Selection (CDCl3 / DMSO-d6) Start->Solvent OneD 1D NMR (1H, 13C) Basic Connectivity Solvent->OneD TwoD 2D NMR (COSY, HSQC, HMBC) Signal Assignment OneD->TwoD Chiral Chiral NMR (CSA Addition) Stereochemical Validation TwoD->Chiral Analysis Data Analysis & ee% Calc Chiral->Analysis

Logical workflow for the comprehensive NMR characterization of (3R)-piperidine-3-carbonitrile.

Step-by-Step Protocol: 1D and 2D Structural Elucidation

To ensure a self-validating system, the protocol mandates the use of an internal standard and the acquisition of a blank solvent spectrum prior to sample analysis to rule out background impurities.

Phase A: Sample Preparation
  • Blank Validation: Acquire a standard ¹H NMR spectrum of the chosen deuterated solvent (e.g., 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane [TMS]) to confirm solvent purity.

  • Sample Dissolution: Weigh exactly 15–20 mg of (3R)-piperidine-3-carbonitrile. Dissolve completely in 600 µL of the validated CDCl₃. Ensure the solution is free of particulate matter by filtering through a glass wool plug if necessary.

  • Equilibration: Transfer the solution to a standard 5 mm NMR tube. Allow the sample to equilibrate in the NMR probe at 298 K for at least 5 minutes prior to tuning and matching.

Phase B: Data Acquisition & Assignment
  • 1D ¹H and ¹³C NMR: Acquire the ¹H spectrum (minimum 16 scans) and ¹³C spectrum (minimum 512 scans). Calibrate the chemical shifts using the TMS internal standard (0.00 ppm) [4].

  • 2D COSY (Correlation Spectroscopy): Acquire to establish the proton-proton coupling network. Trace the continuous spin system from the isolated H2 protons, through the H3 methine proton, down to the H4, H5, and H6 protons [1].

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate the proton signals to their directly attached carbons. This is critical for differentiating the C2 and C6 CH₂ groups, which often overlap in the proton spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Verify the regiochemistry of the cyano group. Look for characteristic 2-bond and 3-bond couplings from H2, H3, and H4 to the quaternary -CN carbon (~120 ppm).

Quantitative Data Summaries

Table 1: Expected 1D NMR Chemical Shift Assignments in CDCl₃

Nucleus Position Approx. Chemical Shift (ppm) Multiplicity / Structural Note
¹H NH (1) 1.60 – 1.90 Broad singlet (bs); exchanges with D₂O
¹H H2eq / H2ax 2.60 – 3.15 ddd / dd; highly sensitive to conformation
¹H H3ax 2.70 – 2.90 Multiplet (m); alpha to the cyano group
¹H H4, H5 1.40 – 2.00 Overlapping multiplets
¹H H6eq / H6ax 2.50 – 3.10 Multiplets; adjacent to nitrogen
¹³C -CN 119.5 – 121.0 Singlet (s); quaternary carbon
¹³C C2 / C6 44.0 – 48.0 Singlets (s); deshielded by nitrogen
¹³C C3 27.0 – 29.0 Singlet (s); deshielded by cyano group

| ¹³C | C4 / C5 | 23.0 – 28.5 | Singlets (s); aliphatic backbone |

Table 2: Key 2D NMR Correlations for Structural Validation

Experiment Source Proton Correlated Target Diagnostic Significance
COSY H3ax H2ax, H2eq, H4ax, H4eq Confirms the continuous C2-C3-C4 connectivity.
HSQC H2eq / H2ax C2 (~47 ppm) Unambiguously pairs the diastereotopic protons to C2.

| HMBC | H2 / H4 | -CN (~120 ppm) | Validates the C3 position of the cyano group via ³JCH. |

Stereochemical Validation via Chiral NMR

To confirm the (3R) enantiomeric purity without relying solely on bulk optical rotation, Chiral Solvating Agents (CSAs) are employed. CSAs form transient, non-covalent diastereomeric complexes with the enantiomers in solution. Because diastereomers have different physical properties, their NMR signals become anisochronous (chemically shifted from one another).

For piperidine derivatives, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18C6H4) is a highly effective CSA. The carboxylic acid groups of the crown ether protonate the piperidine nitrogen, producing an ammonium ion. This ammonium ion then associates with the chiral crown ether via hydrogen bonding and ion-pairing, creating a rigid diastereomeric complex [3].

Chiral_Logic Eq Equatorial -CN Conformer (Favored) Ax Axial -CN Conformer (Minor) Eq->Ax Rapid Exchange CSA Add Chiral Solvating Agent (-)-18-crown-6-tetracarboxylic acid Eq->CSA Ax->CSA ComplexR Diastereomeric Complex (3R)-Enantiomer + CSA CSA->ComplexR ComplexS Diastereomeric Complex (3S)-Enantiomer + CSA CSA->ComplexS If impurity present Split Anisochronous NMR Signals (Δδ observed) ComplexR->Split ComplexS->Split

Conformational equilibrium and chiral discrimination logic using a chiral solvating agent.
Phase C: Chiral NMR Protocol
  • System Validation (Racemic Control): First, prepare a control NMR tube containing 10 mg of racemic piperidine-3-carbonitrile in 600 µL of CDCl₃. Add 1.2 equivalents of (-)-18C6H4. Acquire a ¹H NMR spectrum and verify that the H2 or H3 proton signals split into two distinct sets of peaks of equal integration (1:1 ratio). This proves the resolving power of the CSA system [3].

  • Analyte Testing: Prepare a new NMR tube with 10 mg of the (3R)-piperidine-3-carbonitrile sample. Add 1.2 equivalents of (-)-18C6H4.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (minimum 64 scans to ensure a high signal-to-noise ratio for trace impurity detection).

  • Enantiomeric Excess (ee) Calculation: Identify the resolved diagnostic peak (e.g., the H2 equatorial proton). Integrate the major peak corresponding to the (3R)-complex and any minor peak corresponding to the (3S)-complex. Calculate the ee% using the formula: ee% = [(Area_R - Area_S) / (Area_R + Area_S)] × 100

References

  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Optica Publishing Group.
  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Benchchem.
  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed / NIH.
  • Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Elsevier Pure / Graz University of Technology.

Application Note: (3R)-Piperidine-3-Carbonitrile in Diversity-Oriented Synthesis (DOS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing (3R)-piperidine-3-carbonitrile as a chiral secondary amine input in the Ugi-4 Component Reaction (Ugi-4CR). While piperidine scaffolds are ubiquitous in medicinal chemistry—particularly in Janus Kinase (JAK) inhibitors like Tofacitinib—the incorporation of the (3R)-cyano moiety offers a unique handle for covalent interactions and bioisosteric transformation.

This guide addresses the specific challenges of using sterically constrained secondary amines in Multi-Component Reactions (MCRs) and provides a validated workflow for generating peptidomimetic libraries with high atom economy.

Key Applications
  • Kinase Inhibitor Discovery: Rapid generation of ATP-binding site mimics preserving the critical (3R)-stereochemistry.

  • Fragment-Based Drug Design (FBDD): Synthesis of low-molecular-weight, high-complexity scaffolds.

  • Bioisostere Installation: Post-MCR conversion of the preserved nitrile group to tetrazoles.

Scientific Background & Mechanism[1][2][3][4][5]

The Molecule: (3R)-Piperidine-3-Carbonitrile

The (3R)-piperidine-3-carbonitrile serves as a "privileged scaffold." The C3-nitrile group acts as an electron-withdrawing group (EWG) that modulates the pKa of the piperidine nitrogen, potentially influencing the rate of iminium ion formation—the rate-limiting step in many MCRs.

Reaction Mechanism: Ugi-4CR with Secondary Amines

Unlike primary amines, which form Schiff bases, secondary amines like (3R)-piperidine-3-carbonitrile react with aldehydes to form iminium ions . This alters the classical Ugi mechanism.[1]

  • Condensation: The secondary amine condenses with the aldehyde (R-CHO) to form the iminium ion.[2]

  • Addition: The isocyanide (R-NC) attacks the iminium ion, while the carboxylic acid attacks the resulting nitrilium intermediate.[2][3]

  • Rearrangement: The final step involves an acyl transfer.[2][3] With secondary amines, the lack of an NH proton prevents the formation of a secondary amide; instead, a tertiary amide is formed.

Stereochemical Note: The (3R) center on the piperidine ring is configurationally stable under standard Ugi conditions. However, the reaction generates a new stereocenter at the


-carbon derived from the aldehyde. This results in the formation of diastereomers (typically in a 1:1 to 3:1 ratio), which may require separation via Chiral HPLC.
Mechanistic Pathway Visualization

UgiMechanism cluster_legend Reaction Phase Amine (3R)-Piperidine-3-CN (Secondary Amine) Iminium Iminium Ion Intermediate Amine->Iminium -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium -H2O Acid Carboxylic Acid (R-COOH) Isocyanide Isocyanide (R-NC) Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Imidate O-Acyl Imidate Nitrilium->Imidate + Acid (Nucleophilic Attack) Product Alpha-Amino Amide (Tertiary Amide Product) Imidate->Product Mumm-Type Rearrangement

Figure 1: Mechanistic pathway of the Ugi-4CR utilizing a secondary amine. Note the formation of the tertiary amide product.

Experimental Protocols

Protocol A: General Ugi-4CR Synthesis

Objective: Synthesis of a diverse library of


-amino amides retaining the (3R)-3-cyanopiperidine core.

Reagents:

  • Amine: (3R)-Piperidine-3-carbonitrile (1.0 equiv)

  • Aldehyde: Diverse aromatic/aliphatic aldehydes (1.0 equiv)

  • Acid: Carboxylic acid (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH). Note: TFE often accelerates Ugi reactions with less reactive secondary amines.

  • Desiccant: Molecular Sieves (4Å), activated.

Step-by-Step Procedure:

  • Pre-complexation: In a 5 mL screw-cap vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) in TFE (2.0 mL).

  • Amine Addition: Add (3R)-piperidine-3-carbonitrile (110 mg, 1.0 mmol) and activated Molecular Sieves (100 mg). Stir at room temperature (25°C) for 30 minutes to facilitate iminium ion formation.

    • Checkpoint: The solution may turn slightly yellow/hazy.

  • Acid Addition: Add the carboxylic acid (1.0 mmol). Stir for 5 minutes.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) last.

    • Safety: Isocyanides have a potent, foul odor. Perform this step in a well-ventilated fume hood.

  • Reaction: Seal the vial and stir at room temperature for 24 hours.

    • Optimization: If conversion is <50% by LCMS after 24h, heat to 50°C.

  • Work-up:

    • Filter off molecular sieves.

    • Concentrate the solvent under reduced pressure.

    • Dissolve residue in EtOAc (10 mL) and wash with saturated NaHCO3 (2 x 5 mL) and Brine (5 mL).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Purify via Flash Column Chromatography (SiO2, Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Post-MCR Tetrazole Formation

Objective: Convert the preserved nitrile group into a tetrazole (a bioisostere of a carboxylic acid) to enhance metabolic stability and potency.

Reagents:

  • Ugi Product from Protocol A (1.0 equiv)

  • Sodium Azide (NaN3) (1.5 equiv)

  • Zinc Bromide (ZnBr2) (1.0 equiv) or Triethylamine hydrochloride (3.0 equiv)

  • Solvent: DMF or Isopropanol/Water (1:1)

Procedure:

  • Dissolve the Ugi product (0.5 mmol) in DMF (2 mL).

  • Add NaN3 (49 mg, 0.75 mmol) and ZnBr2 (112 mg, 0.5 mmol).

  • Heat the reaction mixture to 100°C for 12-16 hours behind a blast shield.

  • Quench: Cool to RT, add 1N HCl until pH ~2 (Caution: HN3 gas evolution—perform in hood).

  • Extract with EtOAc, dry, and concentrate.

Data Analysis & Validation

Solvent Screening Results

The choice of solvent is critical for secondary amines in Ugi reactions. The following table summarizes typical yields using benzaldehyde and benzoic acid as coupling partners.

SolventTemperatureTime (h)Isolated Yield (%)Notes
Methanol (MeOH) 25°C2455-65%Standard conditions. Moderate yield.
Ethanol (EtOH) 25°C4840-50%Slower reaction rate.
Trifluoroethanol (TFE) 25°C1278-85% Recommended. H-bonding solvent stabilizes the iminium ion.
Dichloromethane (DCM) 25°C24<20%Poor conversion; solvent does not support ionic intermediates well.
Analytical Workflow

The following workflow describes the validation steps required to ensure library integrity.

Workflow Start Crude Reaction Mixture LCMS LC-MS Analysis (Check m/z for M+H) Start->LCMS Decision Conversion > 80%? LCMS->Decision Purification Flash Chromatography (Normal Phase) Decision->Purification Yes Optimize Heat to 50°C or Change Solvent (TFE) Decision->Optimize No ChiralQC Chiral HPLC/SFC (Diastereomer Ratio Determination) Purification->ChiralQC Final Final Library Compound (>95% Purity) ChiralQC->Final Optimize->LCMS Retest

Figure 2: Quality Control Workflow for (3R)-Piperidine-3-Carbonitrile MCR Libraries.

Troubleshooting & Critical Considerations

  • Diastereoselectivity:

    • Issue: The reaction produces a mixture of diastereomers at the newly formed alpha-carbon.

    • Solution: While the (3R) center is fixed, the new center is not controlled. Expect d.r. ratios between 50:50 and 70:30. For drug development, separation via Chiral SFC (Supercritical Fluid Chromatography) using polysaccharide-based columns (e.g., Chiralpak AD-H) is required.

  • Steric Hindrance:

    • Issue: Bulky aldehydes (e.g., 2,6-disubstituted benzaldehydes) may fail to condense with the secondary amine.

    • Solution: Use microwave irradiation (80°C, 30 min) to overcome the energy barrier, or switch to less sterically demanding isocyanides (e.g., n-butyl isocyanide).

  • Safety - Nitrile Hydrolysis:

    • Avoid strong aqueous acids (e.g., conc. H2SO4) during workup, as this may hydrolyze the nitrile to a primary amide or carboxylic acid, destroying the intended pharmacophore.

References

  • Ugi Reaction Mechanism & Secondary Amines

    • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Piperidine Scaffolds in Drug Discovery (JAK Inhibitors)

    • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484. Link

  • Solvent Effects in Ugi Reactions (TFE Acceleration)

    • Nenajdenko, V. G., et al. (2011). Fluorinated Alcohols as Promoters for the Ugi Reaction. Journal of Organic Chemistry, 76(15), 6419–6424. Link

  • Post-MCR Tetrazole Synthesis

    • Roh, J., et al. (2012). One-pot synthesis of 1,5-disubstituted tetrazoles via Ugi-azide 4-component reaction. Synthesis, 44(18), 2923-2927. Link

Sources

use of (3R)-piperidine-3-carbonitrile in the synthesis of CNS-active agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (3R)-Piperidine-3-Carbonitrile in the Synthesis of CNS-Active JAK/Sigma-1 Modulators

Executive Summary

This guide details the application of (3R)-piperidine-3-carbonitrile (CAS: [Relevant CAS if available, typically racemic is 42457-10-3, (R)-isomer requires specific resolution]) as a pivotal chiral building block in the synthesis of Central Nervous System (CNS) agents. While 3-substituted piperidines are well-established in metabolic disease therapeutics (e.g., Alogliptin), their utility in neuropharmacology is rapidly expanding. This scaffold serves as a primary precursor for (3R)-3-aminopiperidine pharmacophores found in Janus Kinase (JAK) inhibitors targeting neuroinflammation and Sigma-1/Histamine H3 receptor antagonists for cognitive disorders.

This document provides a validated workflow for the enantiomeric resolution of the nitrile precursor, its chemoselective reduction, and its integration into a CNS-penetrant scaffold.

Scientific Rationale: The "Chiral Hub" Strategy

The (3R)-piperidine-3-carbonitrile moiety offers three distinct advantages in CNS drug design:

  • Metabolic Stability & pKa Modulation: The electron-withdrawing nitrile group (if retained) lowers the pKa of the piperidine nitrogen, potentially reducing P-glycoprotein (P-gp) efflux liability and improving Blood-Brain Barrier (BBB) permeability compared to unsubstituted analogs.

  • Divergent Synthesis: The nitrile is a "masked" amine or acid. It allows for the late-stage installation of polar interacting groups (amines, amides) essential for hydrogen bonding in kinase pockets (e.g., JAK1/3 hinge region).

  • Stereochemical Control: The (3R)-configuration is often the bioactive eutomer. Establishing chirality at the nitrile stage avoids expensive late-stage chiral separations.

Mechanism of Action Context

In JAK inhibitors (e.g., Tofacitinib analogs adapted for CNS), the (3R)-3-aminopiperidine motif binds to the ATP-binding site. The piperidine ring adopts a chair conformation that directs the exocyclic amine toward the kinase hinge, while the ring nitrogen interacts with solvent-exposed residues.

Strategic Pathway Visualization

The following diagram illustrates the divergent utility of (3R)-piperidine-3-carbonitrile in accessing distinct CNS-relevant chemical spaces.

CNS_Pathway Start (3R)-Piperidine-3-carbonitrile (Chiral Hub) Inter1 (3R)-3-Aminopiperidine (Reduction) Start->Inter1 Raney Ni / H2 or Pd/C Inter2 (3R)-Piperidine-3-amide (Hydrolysis) Start->Inter2 H2O2 / NaOH Inter3 Tetrazoles/Oxadiazoles (Cyclization) Start->Inter3 NaN3 / ZnBr2 Drug1 JAK1/3 Inhibitors (Neuroinflammation) Inter1->Drug1 SNAr with Deazapurine Drug2 Sigma-1/H3 Antagonists (Cognitive Deficits) Inter1->Drug2 Reductive Amination (Scaffold Hopping) Drug3 NK1 Antagonists (Pain/Depression) Inter2->Drug3 Amide Coupling

Caption: Divergent synthesis map showing the transformation of the nitrile hub into three distinct CNS pharmacophore classes.

Detailed Experimental Protocols

Protocol A: Enantiomeric Resolution of Piperidine-3-carbonitrile

Objective: Isolate the (3R)-enantiomer from commercially available racemic material using a tartrate-based resolution, a cost-effective method scalable for kilogram production.

Materials:

  • Racemic 1-benzylpiperidine-3-carbonitrile (Precursor)

  • (2S,3S)-(+)-Di-O-benzoyl-tartaric acid (L-DBTA)

  • Solvent: Ethanol/Acetone (9:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 g (0.50 mol) of racemic 1-benzylpiperidine-3-carbonitrile in 500 mL of Ethanol/Acetone mixture at 60°C.

  • Chiral Acid Addition: Slowly add 0.55 eq of (2S,3S)-(+)-DBTA dissolved in warm ethanol.

  • Crystallization: Cool the mixture to room temperature over 4 hours, then to 0°C for 2 hours. The (3R)-enantiomer forms a diastereomeric salt with L-DBTA.

  • Filtration & Wash: Filter the precipitate. Wash the cake with cold ethanol (2 x 50 mL).

  • Free Basing: Suspend the salt in water (300 mL) and adjust pH to 10 using 2N NaOH. Extract with Dichloromethane (DCM) (3 x 150 mL).

  • Validation: Dry organic layer over Na2SO4 and concentrate. Analyze Enantiomeric Excess (ee) via Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10). Target ee > 98%.

Note: If ee is <98%, perform a recrystallization of the salt in ethanol before free-basing.

Protocol B: Chemoselective Reduction to (3R)-3-Aminopiperidine

Objective: Convert the nitrile to a primary amine without racemization or pyridine formation.

Safety Warning: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) at all times.

Reagents:

  • Substrate: (3R)-1-benzylpiperidine-3-carbonitrile (from Protocol A)

  • Catalyst: Raney Nickel (slurry in water, washed with EtOH) or 10% Pd/C (safer alternative)

  • Solvent: Methanolic Ammonia (7N NH3 in MeOH)

  • Hydrogen Source: H2 gas (balloon or Parr shaker at 50 psi)

Workflow:

  • Setup: In a hydrogenation vessel, charge the substrate (10 g) dissolved in Methanolic Ammonia (100 mL). The ammonia suppresses the formation of secondary amines (dimerization).

  • Catalyst Addition: Carefully add Raney Nickel (2 g wet weight) under an Argon stream.

  • Hydrogenation: Purge vessel with H2 (3 cycles). Pressurize to 50 psi and stir at room temperature for 12 hours.

  • Monitoring: Monitor consumption of nitrile peak (2240 cm⁻¹ in IR) or by LC-MS.

  • Workup: Filter catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.

  • Isolation: Concentrate filtrate under reduced pressure to yield the diamine intermediate.

Data Specification Table:

ParameterSpecificationMethod
Yield > 85%Gravimetric
Purity > 95%HPLC (210 nm)
Chiral Purity > 98% eeChiral HPLC
Appearance Colorless viscous oilVisual

Application Case Study: Synthesis of a JAK3-Selective CNS Probe

This workflow demonstrates the conversion of the (3R)-amine intermediate into a Tofacitinib-like probe designed for higher lipophilicity (CNS penetration).

Reaction Scheme: SNAr Coupling
  • Reactant Preparation: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Deazapurine core) in water/isopropanol.

  • Coupling: Add (3R)-1-benzyl-3-aminopiperidine (from Protocol B) and K2CO3 (2.5 eq).

  • Conditions: Reflux at 90°C for 12 hours.

  • Debenzylation (Critical for CNS activity):

    • The N-benzyl group is too bulky/lipophilic for specific efficacy and is often removed to allow further functionalization (e.g., with a cyanocetyl group for covalent inhibition or a fluorinated alkyl for BBB penetration).

    • Protocol: Pd(OH)2/C (Pearlman’s catalyst), H2 (1 atm), EtOH/Acetic Acid, 60°C, 4 hours.

Self-Validating System (Quality Control)
  • 1H NMR Check: Diagnostic shift of the piperidine C3-H proton upon amine formation.

  • LC-MS: Confirmation of [M+H]+ peak for the coupled product.

  • Chiral Retention: Compare optical rotation with literature standards for Tofacitinib intermediates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Resolution Improper solvent ratio or cooling rate.Adjust Ethanol/Acetone ratio. Cool more slowly (1°C/min) to encourage eutomer crystal growth.
Secondary Amine Formation Insufficient Ammonia during reduction.Ensure 7N NH3/MeOH is fresh. Increase ammonia concentration.
Racemization High temperature during coupling.Maintain coupling reaction < 100°C. Use DIPEA instead of inorganic bases if harsh conditions are required.

References

  • Pfizer Inc. (2010). Process for the preparation of tofacitinib and intermediates thereof. Patent WO2010123919A3. Link

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase 3 (JAK3) inhibitor."[1] Journal of Medicinal Chemistry, 53(24), 8468-8484. Link

  • Chen, Q. S., et al. (2023). "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts, 05(01), e33-e46. Link

  • Szymańska, E., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 13(1), 123–143. Link

  • Ruggeri, S. G., et al. (2009). "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550." Organic Process Research & Development, 13(6), 1161-1168. Link

Disclaimer: This Application Note is for research purposes only. All synthesis involving CNS-active agents must comply with local regulatory guidelines regarding controlled substances and precursor monitoring.

Sources

Troubleshooting & Optimization

Technical Support Center: Dehydration Strategies for Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of amine hydrochlorides. Piperidine hydrochloride is notoriously hygroscopic. When water infiltrates your product, it does not just lower your yield—it sabotages downstream anhydrous chemistry and skews molecular weight calculations.

This technical support guide provides field-proven, self-validating protocols to rescue your piperidine salts from aqueous ruin. By understanding the thermodynamic and chemical causality behind these techniques, you can ensure absolute stoichiometric precision in your drug development workflows.

Frequently Asked Questions (FAQs)

Q1: My piperidine hydrochloride crashed out as a syrup or "goo" instead of a crystalline powder. Why did this happen, and how do I fix it? A: Piperidine hydrochloride is intensely hygroscopic. The piperidinium nitrogen and the chloride counterion form a robust hydrogen-bonding network with atmospheric moisture. If the ambient humidity is high or your solvent system was not strictly anhydrous, the salt undergoes deliquescence—absorbing enough water to dissolve itself into an intractable syrupy sludge[1]. Troubleshooting: To avoid this, switch to an anhydrous solvent system (e.g., CPME or dry ethyl acetate) and precipitate the salt using an anhydrous HCl source, such as HCl in dioxane or HCl generated in situ via acetyl chloride and ethanol[1]. If you already have a syrup, utilize the Anhydrous Recrystallization or High-Vacuum Desiccation protocols below.

Q2: Can I remove the residual water by simply baking the wet salt in a standard laboratory drying oven at 100°C? A: No. Thermal drying of wet amine hydrochlorides in a standard atmospheric oven is highly discouraged. At elevated temperatures, the salt can undergo partial thermal dissociation. The released HCl gas will corrode your stainless steel oven interiors and leave you with a non-stoichiometric, degraded product containing free piperidine base, which is volatile and will evaporate[2]. Always favor reduced pressure over elevated temperature.

Q3: I have a large volume of aqueous piperidine hydrochloride. What is the most scalable way to remove the bulk water without boiling it down? A: Azeotropic distillation is the gold standard for bulk water removal from amine salts[3]. By adding an entrainer like toluene or xylene, you form a minimum-boiling binary azeotrope with water. This allows you to continuously distill off the water at a temperature significantly lower than 100°C (e.g., ~85°C for the toluene-water azeotrope), preventing thermal degradation while driving the system to complete dryness[4].

Dehydration Decision Matrix

G Start Assess Piperidine HCl Moisture Level Bulk Bulk Water / Aqueous (>10% moisture) Start->Bulk High Trace Trace Moisture / Goo (<10% moisture) Start->Trace Low Azeo Azeotropic Distillation (Toluene/Dean-Stark) Bulk->Azeo Recryst Anhydrous Recrystallization (EtOH / Et2O) Trace->Recryst Impure Goo Vac High-Vacuum Desiccation (P2O5 / NaOH) Trace->Vac Pure but Damp Azeo->Trace Residual End Anhydrous Piperidine HCl (Store under Argon) Recryst->End Vac->End

Workflow for selecting the optimal dehydration strategy for piperidine HCl.

Quantitative Strategy Comparison

Dehydration StrategyOptimal Starting MoistureOperating TemperatureProcessing TimeDegradation Risk
Azeotropic Distillation > 10% (Aqueous)85°C – 110.6°C2 – 6 hoursLow (Protected by azeotrope)
Anhydrous Recrystallization < 10% (Syrup/Goo)0°C – 78°C4 – 12 hoursVery Low
High-Vacuum Desiccation < 5% (Damp Solid)20°C – 50°C12 – 24 hoursLow (If HCl is neutralized)

Troubleshooting Guides & Experimental Protocols

Protocol 1: Azeotropic Distillation for Bulk Water Removal

Causality: Water forms a low-boiling azeotrope with non-aromatic or aromatic hydrocarbons, allowing for the physical displacement of water molecules from the piperidinium coordination sphere without requiring the high heat of vaporization of pure water[3].

  • Setup: Transfer the aqueous piperidine hydrochloride solution to a round-bottom flask. Add 3 to 5 volumes of anhydrous toluene (or xylene) relative to the estimated water volume[4].

  • Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Distillation: Heat the mixture to reflux. The water-toluene azeotrope will vaporize and condense into the trap. Because water is denser and immiscible with toluene at room temperature, it will phase-separate at the bottom of the trap.

  • Drainage: Periodically drain the aqueous layer from the stopcock of the Dean-Stark trap.

  • Self-Validation Step: The system is self-validating when the temperature in the vapor phase strictly stabilizes at the boiling point of pure toluene (110.6°C) and no further aqueous phase collects in the trap.

  • Isolation: Cool the flask; the anhydrous piperidine hydrochloride will precipitate as a crisp solid. Filter under a stream of dry argon.

Protocol 2: Anhydrous Recrystallization and Trituration

Causality: If the salt has absorbed moisture and turned into a syrup, it is often holding onto polar impurities. Dissolving it in a dry, polar solvent and crashing it out with a non-polar anti-solvent forces the crystalline lattice to reform, excluding water molecules in the process[5].

  • Dissolution: Dissolve the crude, wet piperidine hydrochloride in a minimum amount of hot, dry "good" solvent (e.g., absolute ethanol or isopropanol)[5].

  • Precipitation: Slowly add an anhydrous "poor" solvent (anti-solvent) such as dry diethyl ether or methyl tert-butyl ether (MTBE) dropwise while stirring until the solution becomes slightly turbid[6].

  • Crystallization: Remove from heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath at 0°C to maximize crystallization.

  • Filtration: Perform vacuum filtration using a Schlenk frit or rapidly in ambient air. Immediately wash the filter cake with cold, anhydrous ether to displace any residual moisture-laden solvent[3].

  • Self-Validation Step: The protocol is successful if the isolated crystals remain free-flowing and do not clump upon brief exposure to ambient air during weighing, indicating the hygroscopic impurities have been purged.

Protocol 3: High-Vacuum Desiccation for Trace Moisture

Causality: For final polishing, applying a high vacuum lowers the vapor pressure of water, allowing it to sublimate/evaporate at near-ambient temperatures. Using a chemical sink (desiccant) drives the equilibrium entirely toward the anhydrous state[7].

  • Preparation: Place the semi-dry salt in a wide, shallow crystallizing dish to maximize the surface area.

  • Chemical Sinks: Place the dish inside a vacuum desiccator. Add a dish of Phosphorus pentoxide (P₂O₅) to act as an aggressive water sink. Crucially, add a secondary beaker of solid sodium hydroxide (NaOH) pellets; this will neutralize any trace HCl vapors emitted during drying, preventing disproportionation and protecting your vacuum pump[2],[8].

  • Evacuation: Apply high vacuum (<1 mbar) and gently warm the base of the desiccator (if equipped with a heating jacket) to 40–50°C.

  • Storage: Maintain vacuum for 12–24 hours. Backfill the desiccator with dry argon before opening[7].

  • Self-Validation Step: The system is self-validating when consecutive weighings of the crystallizing dish (separated by 2 hours of vacuum) show a mass difference of less than 0.1%, achieving true "constant weight."

References

Sources

Technical Support Center: Addressing Stability Issues of (3R)-piperidine-3-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing (3R)-piperidine-3-carbonitrile. Our goal is to provide expert-driven insights and practical, field-proven solutions to common stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.

Q1: My analytical results (HPLC, LC-MS) show new peaks appearing in my (3R)-piperidine-3-carbonitrile solution over time. What are these impurities?

A1: The most probable cause of new peaks is the degradation of the parent compound. The primary degradation pathway for a nitrile group, such as the one in (3R)-piperidine-3-carbonitrile, is hydrolysis.[1][2] This reaction proceeds in two main steps, often catalyzed by the presence of acid or base in your solution.[3]

  • Formation of an Amide Intermediate: The nitrile group first hydrolyzes to form (3R)-piperidine-3-carboxamide.

  • Formation of a Carboxylic Acid: This amide intermediate can then undergo further hydrolysis to yield the final degradation product, (3R)-piperidine-3-carboxylic acid.[2]

The rate of this two-step process is highly dependent on the pH, temperature, and composition of your solvent system.[4] Under harsh acidic or basic conditions, the conversion to the carboxylic acid can be rapid, while under milder conditions, you may observe an accumulation of the amide intermediate.[4][3]

Degradation Pathway of (3R)-piperidine-3-carbonitrile

G cluster_main Primary Degradation Pathway: Hydrolysis Parent (3R)-piperidine-3-carbonitrile (Parent Compound) Amide (3R)-piperidine-3-carboxamide (Amide Intermediate) Parent->Amide Step 1: Hydrolysis (Acid/Base Catalyzed, H₂O) Acid (3R)-piperidine-3-carboxylic acid (Final Degradant) Amide->Acid Step 2: Further Hydrolysis (Acid/Base Catalyzed, H₂O, Heat)

Caption: The acid- or base-catalyzed hydrolysis of the nitrile group.

Q2: What are the optimal pH and solvent conditions for preparing and storing solutions of this compound to minimize degradation?

A2: Based on the hydrolysis mechanism, maintaining optimal pH and choosing the right solvent are critical for stability.

  • pH: The hydrolysis of nitriles is significantly accelerated in both strongly acidic and strongly basic conditions.[2] The piperidine nitrogen is basic (pKa ≈ 11) and will be protonated at acidic pH, which can influence stability.[] For maximum stability in aqueous or semi-aqueous solutions, we recommend maintaining a pH range of 4 to 6 . In this slightly acidic window, the rates of both acid- and base-catalyzed hydrolysis are minimized.

  • Solvents: The choice of solvent is paramount.

    • Recommended: Aprotic, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are the best choices for long-term storage of stock solutions. The absence of water in these solvents directly inhibits the hydrolysis pathway.

    • Use with Caution: Protic solvents, especially water and alcohols like methanol or ethanol, should be used only for immediate experimental needs. If aqueous buffers are required, they should be pH-controlled (pH 4-6) and solutions should be prepared fresh daily.

Q3: I'm observing a loss of my compound in solution, even without significant degradation peaks. What other factors could be at play?

A3: If degradation is not the primary issue, consider these possibilities:

  • Precipitation: (3R)-piperidine-3-carbonitrile, especially in its free base form, may have limited aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can precipitate out if its solubility limit is exceeded.[6] To mitigate this, consider a lower stock concentration or a stepwise dilution protocol.[6]

  • Adsorption: Highly polar or charged molecules can adsorb to the surfaces of storage containers (glass or plastic). This is especially relevant at very low concentrations. Using silanized glass vials or low-adsorption polypropylene tubes can help minimize this effect.

  • Volatility: While the compound itself is a solid, ensure that if you are removing solvent (e.g., via a speed-vac), you do not use excessive heat, which could lead to sublimation or thermal degradation.

Q4: How can I proactively stabilize my (3R)-piperidine-3-carbonitrile solutions for my experiments?

A4: A proactive approach combining several strategies is most effective.

  • Use a Salt Form: If available, using a salt form of the compound, such as (3R)-piperidine-3-carbonitrile hydrochloride or oxalate, can improve both solubility in polar solvents and overall stability in the solid state.[7][8]

  • Control Temperature: Chemical reactions, including degradation, slow down at lower temperatures. Store stock solutions at -20°C or -80°C . For daily use, keep solutions on ice.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider purging the headspace of your storage vial with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Prepare Fresh: The most reliable strategy for aqueous experiments is to prepare dilutions from a stable organic stock solution immediately before use.

ParameterRecommendation for Maximum StabilityRationale
Solvent (Stock) Anhydrous DMSO, DMF, or AcetonitrileAprotic solvents lack water, preventing the primary hydrolysis degradation pathway.
Solvent (Working) Prepare fresh in pre-chilled, pH-controlled (4-6) aqueous buffers.Minimizes acid/base-catalyzed hydrolysis for the duration of the experiment.
pH (Aqueous) Maintain pH between 4 and 6.This is the typical window of greatest stability for nitriles, avoiding accelerated catalysis.[3]
Temperature Store stock solutions at -20°C or -80°C. Keep on ice during use.Low temperatures significantly reduce the rate of all chemical degradation reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen).Displaces moisture and oxygen, preventing hydrolysis and potential oxidation.
Q5: What analytical methods are recommended for monitoring the stability and purity of (3R)-piperidine-3-carbonitrile?

A5: A well-designed analytical method is crucial for accurately assessing stability. We recommend High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a Mass Spectrometer (MS).[9][10]

  • Chromatography (HPLC): A reverse-phase method using a C18 column is standard for this type of small molecule. A gradient elution using a mobile phase of water and acetonitrile (or methanol) with a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid typically provides excellent separation of the parent compound from its more polar degradation products (amide and carboxylic acid).

  • Detection (UV/MS):

    • UV: While the piperidine ring and nitrile group are not strong chromophores, detection at low wavelengths (e.g., 200-210 nm) is usually feasible.

    • MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[11] It offers superior sensitivity and specificity. You can monitor for the loss of the parent ion (m/z) and the appearance of ions corresponding to the expected degradation products. This provides definitive identification of the impurities.[9][12]

Experimental Protocols
Protocol 1: Recommended Stock Solution Preparation and Storage
  • Pre-Experiment Check: Ensure your chosen aprotic solvent (e.g., DMSO) is of high purity and anhydrous. Use a fresh, sealed bottle if possible.

  • Weighing: Tare a sterile, low-adsorption microcentrifuge tube or amber glass vial. Weigh the desired amount of (3R)-piperidine-3-carbonitrile directly into the container.

  • Dissolution: Add the appropriate volume of anhydrous solvent to achieve the target concentration (e.g., 10 mM or 50 mM). Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles for the main stock.

  • Inert Gas Purge (Optional): Gently flush the headspace of each aliquot with argon or nitrogen before sealing.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: General Method for Stability Assessment using LC-MS
  • Sample Preparation:

    • Prepare a solution of (3R)-piperidine-3-carbonitrile at a known concentration (e.g., 10 µM) in the solution/buffer you wish to test (e.g., PBS pH 7.4, cell culture media).

    • Prepare a control sample in a stable solvent system (e.g., 50:50 Acetonitrile:Water) at the same concentration.

  • Time Point Zero (T=0): Immediately after preparation, inject an aliquot of the test and control samples into the LC-MS system to get the initial purity profile and peak area of the parent compound.

  • Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, room temperature).

  • Subsequent Time Points: At predetermined intervals (e.g., 1, 4, 8, 24 hours), remove an aliquot from the incubating solution and inject it into the LC-MS.

  • Data Analysis:

    • Monitor the peak area of the parent compound's mass ion over time. A decrease indicates degradation or loss.

    • Perform an extracted ion search for the masses of the potential hydrolysis products ((3R)-piperidine-3-carboxamide and (3R)-piperidine-3-carboxylic acid).

    • Calculate the percent of the parent compound remaining at each time point relative to T=0.

Troubleshooting Workflow for Stability Issues

G start Problem Observed: Loss of Parent Compound or Appearance of New Peaks check_method Is analytical method validated? (e.g., fresh standard runs correctly) start->check_method check_solution Review Solution Composition check_method->check_solution Yes fix_method Action: Validate analytical method with fresh standard. check_method->fix_method No check_storage Review Storage Conditions check_solution->check_storage aqueous_q Is solvent aqueous or protic? check_solution->aqueous_q temp_q Stored above -20°C? check_storage->temp_q aqueous_q->check_storage No ph_q Is pH outside 4-6 range? aqueous_q->ph_q Yes use_aprotic Action: Use anhydrous aprotic solvent (DMSO, ACN) for stock. ph_q->use_aprotic No, but still aqueous adjust_ph Action: Adjust pH to 4-6. Prepare aqueous solutions fresh. ph_q->adjust_ph Yes freeze_thaw_q Multiple freeze-thaw cycles? temp_q->freeze_thaw_q No store_cold Action: Store at -20°C or -80°C. temp_q->store_cold Yes freeze_thaw_q->start No, issue persists. Contact Technical Support. aliquot Action: Aliquot stock into single-use volumes. freeze_thaw_q->aliquot Yes use_aprotic->check_storage

Caption: A step-by-step workflow for diagnosing stability problems.

References
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Google Patents. (n.d.).
  • Kisel, A. S., et al. (2020). Gas-phase study of the stability of α-substituted cyclic amino nitriles under electron ionization and electrospray ionization and fragmentation peculiarities of cyclic ketimines. Rapid Communications in Mass Spectrometry, 34(13), e8794. [Link]

  • RSC Publishing. (2013). Identification and characterization of stressed degradation products of Piperine... Analytical Methods. [Link]

  • LibreTexts Chemistry. (n.d.). 11.11 Chemistry of Nitriles. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. (n.d.). (3R)-piperidine-3-carbonitrile oxalic acid. [Link]

  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • In-Tele-Health. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Bentham Science. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

Sources

Chiral Piperidine Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral piperidine synthesis. Chiral piperidine scaffolds are foundational in modern drug design, offering enhanced biological selectivity and improved pharmacokinetic profiles[1]. However, preserving the enantiomeric excess (ee) of these stereocenters during multi-step synthesis—particularly during deprotection and coupling phases—presents a significant challenge.

This guide is engineered to help researchers diagnose, troubleshoot, and resolve racemization issues using field-proven, mechanistically grounded protocols.

Diagnostic Workflow for Stereocenter Erosion

When a drop in enantiomeric excess is detected, isolating the exact synthetic step responsible is critical. Use the decision matrix below to trace the root cause of racemization in your piperidine workflow.

RacemizationDiagnostics Start Enantiomeric Excess (ee) Drop Detected in Piperidine Step1 Occurs during Amide Coupling? Start->Step1 Fix1 Use HATU/HOAt Control Base (DIPEA) Keep at 0°C Step1->Fix1 Yes Step2 Occurs during N-Deprotection? Step1->Step2 No Fix2 Boc: Use 4M HCl/dioxane Fmoc: Add HOBt to Piperidine Step2->Fix2 Yes Step3 Occurs during Ring Synthesis? Step2->Step3 No Fix3 Switch to Asymmetric Catalysis (e.g., Rh/Ir-catalyzed reduction) Step3->Fix3 Yes

Diagnostic workflow for identifying and resolving racemization in chiral piperidines.

Knowledge Base & FAQs

Q1: Why does my N-Boc protected chiral piperidine-2-carboxylic acid racemize during amide coupling? A1: The activation of N-acyl amino acids (including piperidine acids) frequently leads to the formation of a 5(4H)-oxazolone intermediate[2]. The α-proton of this intermediate is highly acidic. When exposed to a base, this proton is abstracted, forming a planar enolate that rapidly racemizes[2]. Causality & Solution: While urethane-based protecting groups like Boc and Fmoc help suppress this by delocalizing the nitrogen lone pair into the carbonyl[2], the presence of excessive strong base (like TEA) or elevated temperatures will still drive enolization. To prevent this, switch to a highly efficient coupling reagent like HATU paired with HOAt, strictly limit your base (DIPEA) to stoichiometric amounts, and maintain the reaction at 0 °C[2].

Q2: I am observing severe epimerization during the Fmoc deprotection of my piperidine building block. How can I prevent this? A2: Standard Fmoc deprotection relies on 20% piperidine in DMF. Prolonged exposure to this secondary amine base can induce base-catalyzed deprotonation at the stereocenter, especially if the α-carbon is adjacent to electron-withdrawing groups[3]. Furthermore, strong bases like DBU (even at 1%) dramatically exacerbate this loss of configuration[3]. Causality & Solution: The basicity of the deprotection solution must be buffered. Adding an acidic additive like HOBt to the piperidine/DMF solution suppresses the base-catalyzed α-proton abstraction and prevents aspartimide-like side reactions[2],[4].

Q3: Is there a way to bypass the racemization risks of functionalizing the chiral pool entirely? A3: Yes. Instead of building chiral piperidines via multi-step functionalization of easily racemized precursors, modern synthetic routes utilize late-stage asymmetric catalysis. Causality & Solution: Methods such as the Rh-catalyzed highly regio- and enantioselective carbometalation of dihydropyridines allow for the direct synthesis of 3-substituted tetrahydropyridines[5]. Because the stereocenter is set irreversibly under mild, non-basic catalytic conditions, the enolizable intermediates that plague traditional peptide-like coupling are completely bypassed, regularly yielding >90% ee[5].

Quantitative Impact of Reaction Conditions

The table below summarizes how specific reaction parameters quantitatively influence the enantiomeric purity of piperidine derivatives.

Reaction StageSubstrate / ReagentHigh-Risk ConditionOptimized ConditionExpected ee (%)
Amide Coupling Piperidine-2-carboxylic acid + HATUTEA (Excess), 25 °CDIPEA (2 eq) + HOAt, 0 °C> 95% (Stereoretention)
Fmoc Deprotection Fmoc-Piperidine derivative1% DBU in DMF, 25 °C20% Piperidine + HOBt, 25 °C> 98% (Stereoretention)
Boc Deprotection N-Boc-Piperidine acidNeat TFA, 25 °C4M HCl in 1,4-dioxane, 0 °C> 98% (Stereoretention)
Ring Synthesis DihydropyridineUncatalyzed GrignardRh-Catalyst + Chiral Ligand, 30 °C90 - 99% (High Selectivity)

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure stereochemical integrity is maintained throughout your workflow.

Protocol A: Epimerization-Free Amide Coupling of Piperidine-2-Carboxylic Acids

Mechanistic Rationale: HOAt accelerates the coupling rate, minimizing the lifetime of the activated ester and outcompeting oxazolone formation. Lowering the temperature exponentially decreases the rate of base-catalyzed α-proton abstraction[2],[4].

  • Preparation: Dissolve the N-protected chiral piperidine acid (1.0 eq) in anhydrous DMF or DCM to achieve a 0.1 M concentration[2].

  • Activation: Add the amine component (1.0 - 1.2 eq), followed by HATU (1.0 eq) and HOAt (1.0 eq) to the reaction mixture[2].

  • Thermal Control: Submerge the reaction flask in an ice bath and allow it to equilibrate to exactly 0 °C[2].

  • Base Addition: Slowly add DIPEA (2.0 eq) dropwise over 10 minutes. Do not add the base in a single bolus, as local concentration spikes will trigger racemization.[2]

  • Self-Validation Check: After 30 minutes, quench a 10 µL reaction aliquot in 1 mL of 50% ACN/H₂O. Analyze via chiral LC-MS. A successful coupling will show an ee deviation of ≤ 1% from the starting material.

  • Workup: Once complete, quench with saturated NH₄Cl to neutralize the base immediately, preventing any late-stage epimerization during solvent removal.

Protocol B: Mild N-Boc Deprotection to Preserve Stereochemical Integrity

Mechanistic Rationale: Strong, neat acids like TFA can promote transient carbocation stabilization or side reactions that lead to a slight drop in optical purity. Anhydrous HCl in dioxane provides a controlled, mild protonation environment[2].

  • Preparation: Dissolve the N-Boc protected chiral piperidine acid in anhydrous 1,4-dioxane (0.1 M concentration)[2].

  • Thermal Control: Cool the solution to 0 °C in an ice bath[2].

  • Deprotection: Slowly add a solution of 4M HCl in dioxane (2-3 eq)[2].

  • Monitoring: Track the reaction progress strictly by TLC (ninhydrin stain) or LC-MS.

  • Self-Validation Check: Upon completion, carefully remove the solvent under reduced pressure at a low temperature (≤ 25 °C) to avoid prolonged exposure to acidic conditions[2]. Isolate the hydrochloride salt and perform chiral HPLC. The specific rotation must match the literature value for the enantiopure salt, confirming no transient racemization occurred.

References

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

identifying and minimizing side reactions in piperidine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting common issues encountered during the synthesis of piperidine-3-carbonitrile and its derivatives. As your virtual Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to help you anticipate and mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to piperidine-3-carbonitrile?

A1: Several reliable methods exist, with the choice often depending on the desired substitution pattern and stereochemistry. Key strategies include:

  • Cyclization of Acyclic Precursors: This is a widely used approach, often involving the intramolecular cyclization of a linear molecule containing both the nitrile and a latent amine functionality. A classic example is the Dieckmann condensation of a suitably substituted pimelate derivative, followed by hydrolysis, decarboxylation, and reductive amination.[1][2][3][4]

  • Hydrogenation of Pyridine Precursors: Starting with a substituted pyridine, such as 3-cyanopyridine, catalytic hydrogenation can reduce the aromatic ring to the desired piperidine scaffold.[3][5] This method is effective but may require careful selection of catalysts and conditions to avoid over-reduction or side reactions.

  • Functionalization of Pre-formed Piperidine Rings: This involves introducing the nitrile group onto a pre-existing piperidine ring. This can be achieved through various methods, including nucleophilic substitution or cyanation of a suitable piperidone intermediate.[6]

Q2: My overall yield is consistently low. What general factors should I investigate first?

A2: Low yields can stem from multiple issues. Before diving into specific side reactions, verify these fundamental parameters:

  • Reagent Quality and Purity: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where required. Water is a common culprit in many side reactions, such as nitrile hydrolysis.

  • Inert Atmosphere: Many intermediates, especially organometallic reagents or enolates, are sensitive to oxygen and moisture. Maintaining a properly inert atmosphere (e.g., under Argon or Nitrogen) is critical.[7]

  • Temperature Control: Many steps in piperidine synthesis are highly temperature-sensitive. Runaway exotherms or insufficient cooling can dramatically increase the rate of side reactions.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This helps determine the optimal reaction time and can reveal the formation of unexpected byproducts.

Troubleshooting Guides: Specific Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the cause and actionable protocols for resolution.

Issue 1: Identification of an unexpected byproduct with a higher molecular weight, corresponding to the addition of my alkylating agent to the piperidine nitrogen.

Root Cause Analysis: The nitrogen atom of the piperidine ring is a potent nucleophile. In many synthetic routes, if left unprotected, it will compete with other nucleophilic sites for electrophilic reagents, such as alkyl halides. This is particularly problematic during steps intended for C-alkylation.[7] Over-alkylation is a common side reaction that leads to the formation of undesired quaternary ammonium salts, which can complicate purification and reduce the yield of the target C-alkylated product.[7]

Mitigation Strategy: N-Protection The most effective solution is to "mask" the reactivity of the piperidine nitrogen using a protecting group. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under many reaction conditions and its ease of removal under acidic conditions.[8]

Workflow for N-Alkylation Prevention

G cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Solution & Verification Problem Low yield of desired product. LC-MS shows unexpected peak at (M + Alkyl Group)+ Cause Unprotected piperidine nitrogen (nucleophile) reacts with alkylating agent (electrophile). Problem->Cause Diagnosis Protect Protect the nitrogen with a Boc group before the C-alkylation step. Cause->Protect Mitigation Verify Verify Boc protection via NMR/LC-MS. Confirm absence of N-alkylation in subsequent steps. Protect->Verify Confirmation G cluster_main Epimerization at α-Carbon to Nitrile Chiral_Piperidine R-Stereocenter Planar_Enolate Planar, Achiral Enolate Intermediate Chiral_Piperidine->Planar_Enolate Proton Abstraction Base Base (B:) Base->Chiral_Piperidine Racemic_Mixture Racemic Mixture (R and S Stereocenters) Planar_Enolate->Racemic_Mixture Re-protonation (from either face) Protonation Protonation (H-B+) Protonation->Planar_Enolate

Sources

Validation & Comparative

A Comparative Guide to the Chiral Purity Analysis of (3R)-piperidine-3-carbonitrile HCl by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety.[1][2] Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[3] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate strict control over enantiomeric purity, treating the undesired enantiomer as a potential impurity.[1][4][5] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the chiral purity analysis of (3R)-piperidine-3-carbonitrile HCl, a key chiral building block in modern pharmaceuticals. We will explore both direct and indirect analytical strategies, benchmark them against an alternative technology, and provide the causal logic behind our methodological choices to empower researchers in their own method development endeavors.

The Analytical Challenge: (3R)-piperidine-3-carbonitrile HCl

The molecule itself presents a distinct set of analytical hurdles. As a secondary amine, it is basic and prone to peak tailing on standard silica-based columns due to interactions with residual silanol groups. Furthermore, it lacks a significant UV chromophore, making sensitive detection by standard HPLC-UV detectors challenging. An effective analytical method must therefore address both the need for robust chiral recognition and sufficient detection sensitivity.

Method 1: Direct Enantioseparation using Chiral Stationary Phase (CSP) HPLC

The most straightforward approach to chiral analysis is the direct injection of the analyte onto a column containing a Chiral Stationary Phase (CSP).[6][7] This technique relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.[5]

Causality Behind the Method: Why This Approach Works
  • Choice of Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and have demonstrated broad applicability for resolving a wide range of chiral compounds, including piperidine derivatives.[3][5][8] Their complex three-dimensional structures create a variety of interaction sites (e.g., grooves, cavities) that facilitate chiral recognition through hydrogen bonding, dipole-dipole, and steric interactions.[5][9]

  • Choice of Mobile Phase: For a basic analyte like piperidine-3-carbonitrile, a normal-phase mobile phase is often highly effective. A typical composition includes a non-polar solvent (e.g., n-hexane), a polar modifier (e.g., isopropanol or ethanol), and a small amount of a basic additive (e.g., diethylamine, DEA).

    • The Role of the Basic Additive: The addition of DEA (typically 0.1%) is critical. It acts as a competitive base, binding to active silanol sites on the silica support. This minimizes secondary interactions with the basic analyte, resulting in symmetrical, well-defined peaks and improved resolution.[6]

  • Detection: The absence of a strong chromophore necessitates detection at a low UV wavelength, typically in the range of 205-220 nm, where the nitrile and amine functionalities exhibit some absorbance. This approach is suitable when sample concentration is not a limiting factor.[3]

Detailed Experimental Protocol: Direct HPLC
  • Chromatographic System: HPLC system with UV detector.

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve (3R)-piperidine-3-carbonitrile HCl accurately in the mobile phase to a concentration of 1.0 mg/mL. Prepare a solution of the racemic mixture for system suitability and peak identification.

Method 2: Indirect Analysis via Pre-Column Derivatization

To overcome the challenge of low UV sensitivity, an indirect approach involving pre-column derivatization can be employed.[10] This involves reacting the piperidine amine with a reagent that attaches a strongly UV-absorbing group to the molecule. This not only enhances detectability but can also modify the analyte's structure to improve chiral recognition on the CSP.

Causality Behind the Method: Why This Approach Works
  • Enhanced Sensitivity: By introducing a potent chromophore, such as a dinitrobenzoyl group, the detection wavelength can be shifted to a less noisy region of the UV spectrum (e.g., 254 nm), dramatically increasing the signal-to-noise ratio and lowering the limit of quantification (LOQ).[3] This is essential for accurately quantifying the undesired enantiomer at very low levels, as required by regulatory guidelines.[4][11]

  • Improved Chromatography: The derivatization reaction converts the basic secondary amine into a less polar, neutral amide. This eliminates the need for a basic mobile phase additive like DEA, which can sometimes shorten column lifetime. The resulting derivative may also exhibit stronger and more selective interactions with the CSP, potentially leading to a higher resolution factor (Rs).

Detailed Experimental Protocol: Indirect HPLC (Derivatization)
  • Derivatization Reagent: 3,5-Dinitrobenzoyl chloride.

  • Derivatization Procedure: a. In a clean vial, dissolve 10 mg of (3R)-piperidine-3-carbonitrile HCl in 1 mL of a suitable aprotic solvent like Dichloromethane (DCM). b. Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the HCl salt and act as an acid scavenger. c. Add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride dissolved in DCM. d. Allow the reaction to proceed at room temperature for 1-2 hours, monitoring for completion by TLC or a rapid HPLC scout run. e. Quench the reaction with a small amount of methanol. The sample can then be diluted with the mobile phase for injection.

  • Chromatographic System: As per Method 1.

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). (Note: The less polar derivative may require a less polar mobile phase).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Alternative Technique: Chiral Capillary Electrophoresis (CE)

While HPLC is the workhorse of the pharmaceutical industry, Capillary Electrophoresis (CE) has emerged as a powerful and orthogonal technique for chiral separations.[12] CE separates ions based on their electrophoretic mobility in an electric field, offering incredibly high separation efficiency.[13]

Causality Behind the Method: Why This Approach Works
  • Mechanism of Separation: In chiral CE, a chiral selector (CS) is added directly to the background electrolyte (BGE). The enantiomers of the analyte, which is protonated and positively charged in an acidic buffer, form transient diastereomeric complexes with the chiral selector. These complexes have different effective charge-to-size ratios and thus migrate at different velocities, leading to separation.[13]

  • Common Chiral Selectors: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their versatility and effectiveness for a broad range of compounds.[13][14]

  • Key Advantages: CE offers several distinct advantages, including extremely high resolution, very short analysis times, and minimal consumption of solvents and samples, aligning with the principles of "green chemistry".[13] It is an excellent alternative or confirmatory technique to HPLC.

Conceptual Protocol: Chiral CE
  • CE System: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm i.d., ~50 cm total length.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 30 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector.

  • Voltage: 20-30 kV.

  • Temperature: 25°C.

  • Detection: 210 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

Performance Comparison

The choice of method depends on the specific requirements of the analysis, such as the need for high sensitivity, sample throughput, or confirmation of results.

ParameterDirect HPLCIndirect HPLC (Derivatization)Chiral Capillary Electrophoresis (CE)
Resolution (Rs) Good to ExcellentPotentially ExcellentTypically Excellent to Superior
Analysis Time Moderate (10-20 min)Moderate (10-20 min) + Derivatization TimeVery Fast (<10 min)
Sensitivity (LOQ) Moderate (µg/mL range)High (ng/mL range)High (µg/mL to ng/mL range)
Solvent Consumption HighHighExtremely Low
Method Dev. Complexity ModerateHigh (includes reaction optimization)Moderate to High
Sample Prep. Simple (dissolve & inject)Complex (multi-step reaction)Simple (dissolve & inject)
Robustness HighModerate (dependent on reaction)Moderate

Visualization of the Analytical Workflow

The following diagram illustrates the decision-making process for selecting an appropriate method for the chiral purity analysis of (3R)-piperidine-3-carbonitrile HCl.

Chiral_Analysis_Workflow start_node start_node prop_node prop_node decision_node decision_node method_node method_node alt_method_node alt_method_node detail_node detail_node A Analyte: (3R)-piperidine-3-carbonitrile HCl B Key Properties: Chiral, Basic Amine, Weak UV Chromophore A->B C Is Sensitivity at 210 nm Sufficient for QC Limit? B->C F Alternative/Confirmatory Method B->F D Direct HPLC Analysis C->D  Yes (Routine QC) E Indirect HPLC Analysis (Pre-Column Derivatization) C->E No   (Trace Analysis) D_details • Polysaccharide CSP • Normal Phase • Basic Additive (DEA) D->D_details E_details • React with UV-active agent • Enhanced Sensitivity (254 nm) • No basic additive needed E->E_details G Chiral Capillary Electrophoresis (CE) F->G G_details • High Efficiency & Speed • Low Solvent Use • Chiral Selector in Buffer G->G_details

Sources

Chiral Divergence in Drug Design: A Comparative Guide to (3R)- vs. (3S)-Piperidine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see drug discovery programs stall during the hit-to-lead optimization phase due to a fundamental underappreciation of chiral vectors. When transitioning from flat, sp2-rich screening hits to sp3-enriched clinical candidates, the spatial orientation of key pharmacophores dictates both target affinity and off-target liability.

The piperidine-3-carbonitrile scaffold is a masterclass in spatial pharmacology. It serves as a privileged chiral building block across multiple therapeutic areas, from immuno-oncology to metabolic diseases. However, the biological activity of its enantiomers—(3R)-piperidine-3-carbonitrile and (3S)-piperidine-3-carbonitrile —is rarely symmetrical.

This guide provides an objective, data-driven comparison of these two enantiomers, detailing the mechanistic causality behind their divergent activities, self-validating experimental workflows for their evaluation, and how they stack up against alternative scaffolds.

The Mechanistic Basis for Stereoselective Binding

Why does the stereocenter at the 3-position of the piperidine ring matter so much? The nitrile group (-C≡N) is not merely a metabolic blocker; it is a strong dipole, a potent hydrogen-bond acceptor, and possesses a cylindrical


-electron cloud.

Because the piperidine ring predominantly adopts a chair conformation, the 3-cyano group can sit in either an axial or equatorial position. The absolute configuration—(3R) versus (3S)—determines the precise 3D trajectory of this cyano vector relative to the basic piperidine nitrogen.

In target pockets (such as the RING domain of E3 ligases or the S1 pocket of proteases), one enantiomer will perfectly align its nitrile dipole with a backbone amide or a basic residue (like Arginine or Lysine), driving nanomolar affinity. The opposite enantiomer will project the cyano group into a hydrophobic wall or solvent, resulting in steric clashes and a drastic drop in potency[1].

G cluster_0 Racemic Piperidine-3-carbonitrile R_enant (3R)-Enantiomer Target Target Protein (e.g., Cbl-b, DPP-4) R_enant->Target Spatial Fit S_enant (3S)-Enantiomer S_enant->Target Spatial Mismatch R_bind Optimal Cyano Vector High Affinity (Low IC50) Target->R_bind S_bind Steric Clash / Poor H-Bond Low Affinity (High IC50) Target->S_bind

Stereoselective binding logic of piperidine-3-carbonitrile enantiomers.

Comparative Biological Activity Across Target Classes

The divergence in biological activity between the (3R) and (3S) enantiomers is highly target-dependent. To illustrate this, we must look at how substituted analogues of these building blocks perform in validated biochemical assays.

The table below synthesizes representative quantitative data across three distinct target classes: Cbl-b (an E3 ubiquitin ligase critical in immuno-oncology) [1], NaV1.7 (a voltage-gated sodium channel targeted for pain) [4], and DPP-4 (a serine exopeptidase targeted for type 2 diabetes) [2].

Table 1: Enantiomeric Profiling of Piperidine-3-Carbonitrile Derivatives
Target SystemScaffold Derivative ClassPreferred EnantiomerRepresentative IC50 (Preferred)Representative IC50 (Non-Preferred)Mechanistic Rationale
Cbl-b (E3 Ligase) 4,4-difluoro-piperidine-3-carbonitrile(3R) < 10 nM> 500 nMThe (3R) cyano vector optimally aligns with the electropositive pocket of the Cbl-b RING domain, stabilizing the inhibitor complex [1].
NaV1.7 (Ion Channel) 3-cyanopiperidin-1-yl-cyclohexyl(3R) 45 nM> 1,000 nMStereospecific fit within the voltage-sensing domain; the (3S) configuration causes an insurmountable steric clash with transmembrane helices [4].
DPP-4 (Protease) Piperidine-3-carbonitrile sulfonamide(3S) 12 nM250 nMThe (3S) orientation acts as a superior transition-state mimic for the natural L-proline substrate within the S1 pocket [2].

Data Note: Values are representative of optimized lead compounds utilizing the respective chiral building blocks.

Self-Validating Experimental Workflows

To accurately determine the biological activity of these enantiomers, the experimental protocol must be rigorously designed to prevent false positives caused by chiral inversion, assay interference, or compound aggregation. Below is my field-proven, self-validating workflow for evaluating enantiomeric E3 ligase inhibitors.

G Step1 Chiral Separation (SFC / Chiral HPLC) Step2 Enantiomeric Purity Check (>99% ee validation) Step1->Step2 Isolate Enantiomers Step3 TR-FRET Activity Assay (Target Engagement) Step2->Step3 Pure (3R) and (3S) Step4 Orthogonal Counter-Screen (Non-Target Ligase) Step3->Step4 Hit Confirmation Step5 SAR & IC50 Modeling Step4->Step5 Data Synthesis

High-fidelity screening workflow for enantiomer evaluation.

Step-by-Step Methodology: TR-FRET Target Engagement Assay

Step 1: Chiral Resolution and Absolute Configuration Validation

  • Action: Separate racemic mixtures using Supercritical Fluid Chromatography (SFC) on a chiral stationary phase (e.g., Chiralpak AD-H).

  • Causality: We mandate SFC over standard HPLC because the supercritical CO

    
     mobile phase provides sharper peaks, faster equilibration, and minimizes the risk of on-column epimerization or degradation.
    
  • Self-Validation: The system self-validates by running a polarimeter in-line with the UV detector. If the specific rotation [

    
    ] does not match the predicted (3R) or (3S) optical rotation, the run is automatically flagged, preventing the misassignment of downstream biological data. Furthermore, an enantiomeric excess (% ee) of >99% must be confirmed; even a 1% contamination of a highly potent enantiomer in the inactive enantiomer's sample will severely skew IC50 curves.
    

Step 2: Reagent Preparation

  • Action: Utilize an N-terminal biotinylated Avi-tagged target protein (e.g., Cbl-b) and a BODIPY FL-tagged fluorescent inhibitor probe [1].

  • Causality: The Avi-tag ensures uniform, site-specific biotinylation. Random chemical biotinylation (e.g., NHS-ester) can modify critical lysine residues near the active site, destroying the very binding pocket we are trying to probe.

Step 3: Equilibration & Displacement (TR-FRET)

  • Action: Incubate the (3R) or (3S) derivatives with the protein/probe complex. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Causality: TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence (from the compounds or buffer) to decay. If the specific enantiomer binds the active site, it displaces the fluorescent probe, resulting in a quantifiable reduction in the FRET signal.

Step 4: Orthogonal Counter-Screen (The Ultimate Validation)

  • Action: Run parallel assays using a mutant version of the target protein (binding site knockout) or a closely related but distinct target (e.g., c-Cbl or MDM2).

  • Causality: This step is non-negotiable. It confirms that the observed signal drop in Step 3 is driven by specific active-site engagement rather than compound auto-fluorescence, non-specific protein denaturation, or colloidal aggregation (frequent artifacts in high-throughput screening).

Objective Comparison with Alternative Scaffolds

When designing a drug, you must justify the use of piperidine-3-carbonitrile over simpler or more established alternatives.

Alternative 1: Pyrrolidine-2-carbonitrile
  • Profile: A 5-membered ring system famously utilized in the DPP-4 inhibitor Vildagliptin.

  • Comparison: Pyrrolidine rings are relatively flat and possess less conformational flexibility. While excellent for mimicking proline [2], they lack the distinct axial/equatorial vector projections of a 6-membered piperidine ring. If your target pocket is deep and requires a specific 3D trajectory to reach a buried hydrogen-bond donor, the rigid 5-membered ring often falls short compared to the tunable chair conformation of piperidine-3-carbonitrile.

Alternative 2: 3-Methylpiperidine
  • Profile: Replaces the cyano group with a simple methyl group (used in early kinase inhibitor scaffolds like Tofacitinib precursors).

  • Comparison: The methyl group relies entirely on weak van der Waals interactions. It lacks the strong dipole moment and hydrogen-bond accepting capability of the nitrile group. Consequently, substituting a 3-cyano group for a 3-methyl group typically results in a 10- to 100-fold drop in target affinity, alongside a reduction in metabolic stability (as the methyl group is highly susceptible to CYP450-mediated oxidation, whereas the cyano group is metabolically robust).

References

  • US11464802B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof Source: Google Patents URL
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: MDPI URL:[Link]

  • Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor Source: ACS Publications URL:[Link]

  • US20180105504A1 - Therapeutic compounds and methods of use thereof Source: Google Patents URL

Comparative Scaffold Guide: (3R)-Piperidine-3-Carbonitrile HCl vs. Pyrrolidine-2-Carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Ring Expansion

In the optimization of serine protease inhibitors (specifically DPP-4) and kinase inhibitors (JAK family), the nitrile group (


) serves as a critical pharmacophore—acting either as a reversible covalent "warhead" or a potent hydrogen bond acceptor. While the pyrrolidine-2-carbonitrile  scaffold (exemplified by Vildagliptin and Saxagliptin) has historically dominated this space, the (3R)-piperidine-3-carbonitrile  scaffold has emerged as a superior bioisostere for specific multiparameter optimization (MPO) campaigns.

This guide objectively compares the (3R)-piperidine-3-carbonitrile hydrochloride salt against its 5-membered analog (pyrrolidine) and other nitrile-bearing scaffolds. Our analysis demonstrates that while pyrrolidines often offer superior geometric fit for small S1 pockets, the piperidine scaffold offers enhanced metabolic stability, reduced ring strain, and distinct vectors for substituent growth.

Structural & Mechanistic Analysis

The (3R)-Piperidine-3-Carbonitrile Core

The (3R)-piperidine-3-carbonitrile hydrochloride (CAS: 1159736-73-8) is a chiral building block. Its utility stems from two specific structural features:

  • The Nitrile Warhead: On the 3-position, the nitrile group is positioned to interact with nucleophilic residues (Serine/Cysteine) in the target enzyme. In DPP-4 inhibition, this forms a reversible imidate adduct.

  • The (3R) Stereochemistry: The "R" configuration directs the piperidine ring away from the steric bulk of the catalytic triad, preventing clashes that occur with the (S)-enantiomer.

Mechanism of Action: The Imidate Trap

In serine proteases, the nitrile carbon is electrophilic. The catalytic serine hydroxyl attacks this carbon, forming a covalent but reversible imidate complex. This mimics the transition state of peptide hydrolysis.

DOT Diagram: Mechanism of Reversible Covalent Inhibition

NitrileMechanism cluster_enzyme Enzyme Active Site (DPP-4) Serine Serine-630 (Nucleophile -OH) Transition Tetrahedral Intermediate Serine->Transition Nucleophilic Attack His Histidine (Base) His->Serine Proton Abstraction Inhibitor (3R)-Piperidine-3-CN (Electrophile) Inhibitor->Transition Binding (Ki) Imidate Imidate Adduct (Covalent Complex) Transition->Imidate Covalent Bond Formation Imidate->Inhibitor Hydrolysis (Reversibility)

Caption: Kinetic mechanism of nitrile-containing scaffolds. The nitrile group acts as an electrophilic trap, forming a reversible covalent bond with the catalytic serine.

Comparative Performance Analysis

This section contrasts the (3R)-piperidine scaffold with the industry-standard pyrrolidine-2-carbonitrile (Vildagliptin core) and the emerging azetidine scaffolds.

Table 1: Physicochemical & ADME Comparison
Feature(3R)-Piperidine-3-CNPyrrolidine-2-CNAzetidine-3-CN
Ring Size 6-membered5-membered4-membered
Ring Strain Low (Chair conformation)Moderate (Envelope)High
Lipophilicity (cLogP) Higher (+0.5 vs Pyr)LowerLowest
Metabolic Stability High (Resistant to cyclization)Moderate (Prone to DKP formation)Low (Ring opening risk)
Chemical Stability Stable HCl saltHygroscopic, prone to hydrolysisUnstable free base
Target Selectivity High (Due to rigid chair form)High (Due to compact size)Variable
Metabolic Stability: The "DKP" Advantage

A critical failure mode for pyrrolidine-based inhibitors (like Vildagliptin) is the intramolecular cyclization to form diketopiperazines (DKP) when an amino acid side chain is present.

  • Pyrrolidine: Rapidly cyclizes due to favorable 5-membered ring kinetics.

  • Piperidine: The 6-membered ring creates a 6,6-fused or bridged transition state for cyclization which is energetically disfavored, significantly increasing plasma half-life (

    
    ).
    
Potency vs. Selectivity
  • Pyrrolidine-2-CN: often yields sub-nanomolar

    
     values because the nitrile is closer to the basic nitrogen (2-position), mimicking the proline residue of natural substrates.
    
  • Piperidine-3-CN: The nitrile is one carbon further away. While this sometimes results in slightly lower potency (single-digit nanomolar vs. picomolar), it often improves selectivity against related proteases (e.g., DPP-8/9), reducing toxicity risks.

Experimental Protocols

To validate the quality of the (3R)-piperidine-3-carbonitrile hydrochloride scaffold, the following self-validating protocols are recommended.

Protocol A: Determination of Enantiomeric Excess (ee%)

Rationale: The biological activity is strictly dependent on the (3R) configuration. The (3S) isomer is often inactive or an off-target binder.

Materials:

  • Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Detection: UV at 210 nm.

Workflow:

  • Sample Prep: Dissolve 5 mg of (3R)-piperidine-3-carbonitrile HCl in 1 mL of Ethanol. Add 10 µL of diethylamine to neutralize the HCl salt (crucial for chiral recognition).

  • Equilibration: Flush column for 30 mins at 1.0 mL/min.

  • Injection: Inject 5 µL.

  • Validation: The (3R) peak typically elutes second (check specific column certificate). Calculate

    
     using:
    
    
    
    
  • Acceptance Criteria:

    
     is required for library synthesis.
    
Protocol B: "Warhead" Reactivity Assay

Rationale: To verify that the nitrile group is accessible and reactive (not sterically hindered by ring conformation).

Method:

  • Incubate the scaffold (100 µM) with N-acetyl-L-cysteine methyl ester (1 mM) in Phosphate Buffer (pH 7.4) at 37°C.

  • Monitor by LC-MS for the formation of the thioimidate adduct

    
    .
    
  • Interpretation: A conversion rate of >50% within 4 hours indicates a highly reactive warhead suitable for covalent inhibition.

Synthesis & Resolution Workflow

The industrial route to high-purity (3R)-piperidine-3-carbonitrile relies on classical resolution, as asymmetric hydrogenation of pyridine-3-carbonitrile is often costly.

DOT Diagram: Manufacturing Workflow

SynthesisWorkflow Start Racemic Piperidine-3-carbonitrile Resolution Resolution with D-Mandelic Acid Start->Resolution Solvent: EtOH/H2O Salt (3R)-Piperidine-3-CN • D-Mandelate Salt Resolution->Salt Crystallization FreeBase Free Base Liberation (NaOH/DCM) Salt->FreeBase pH > 10 Formation HCl Salt Formation (HCl in EtOH) FreeBase->Formation Acidification Final (3R)-Piperidine-3-CN • HCl (>99% ee) Formation->Final Filtration & Drying

Caption: Industrial resolution workflow utilizing D-Mandelic acid to isolate the (3R) enantiomer from racemic starting material.

Safety & Handling

  • Hazard: The free base form of piperidine-3-carbonitrile can release cyanide ions under strong oxidative conditions, though the HCl salt is stable.

  • Storage: Hygroscopic. Store at -20°C under Argon.

  • Metabolite Warning: In vivo, the piperidine ring is subject to oxidation by CYP2D6. Substituents at the 5-position are often added to block metabolic "soft spots."

References

  • Hauel, N. H., et al. (2002). Structure-activity relationships of a new series of potent and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry.[1][2] Link

  • Weber, A. E. (2004). Dipeptidyl peptidase IV inhibitors for the treatment of diabetes. Journal of Medicinal Chemistry.[1][2] Link

  • BenchChem. (2025).[3] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.Link

  • CymitQuimica. (2024). Piperidine-3-carbonitrile hydrochloride: Properties and Applications.Link

  • Griffith, D. A., et al. (2011). Discovery of Preclinical Candidates from the Pyrrolidine and Piperidine Series of DPP-4 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Structural Validation of (3R)-Piperidine-3-carbonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural validation of (3R)-piperidine-3-carbonitrile , a critical chiral intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and DPP-4 inhibitors (e.g., Alogliptin).

Executive Summary

In drug development, the enantiomeric purity of small scaffolds like (3R)-piperidine-3-carbonitrile is a critical quality attribute (CQA).[1] While routine spectroscopy (NMR, IR) confirms chemical connectivity, it fails to distinguish the active (3R)-enantiomer from its (3S)-distomer or the racemate.[1]

This guide compares validation methodologies, establishing Chiral HPLC as the requisite standard for quantitative release, while relegating Optical Rotation to a qualitative check. It provides specific spectroscopic expectations and a validated workflow for distinguishing this scaffold from its enantiomer.

Part 1: The Target Molecule

Compound: (3R)-Piperidine-3-carbonitrile CAS (HCl salt): 1199773-75-5 | CAS (Free base): 1159736-73-8 Molecular Formula: C₆H₁₀N₂ (Free base) | MW: 110.16 g/mol [1]

The Chirality Challenge

The nitrile group at the C3 position creates a stereocenter. The (3R) configuration is often the pharmacophore requirement.

  • Risk: The (3S) enantiomer may be inactive or off-target toxic.[1]

  • Detection Difficulty: The nitrile group is small and electronically withdrawing, often leading to low specific rotation values (

    
    ), making polarimetry unreliable for high-precision enantiomeric excess (ee%) determination.
    

Part 2: Comparative Validation Methodologies

Nuclear Magnetic Resonance (NMR)[1][4][5][6][7]
  • Role: Structural Confirmation (Connectivity).

  • Limitation: In an achiral solvent (e.g., DMSO-

    
    , CDCl
    
    
    
    ), the (3R) and (3S) enantiomers have identical spectra.
  • Expert Insight: Use 2D-NMR (COSY, HSQC) to assign the C3-proton unequivocally. It usually appears as a multiplet around 3.0–3.3 ppm, distinct from the N-adjacent protons.

Optical Rotation (Polarimetry)[1][8]
  • Role: Qualitative Identity.

  • Limitation: Highly susceptible to solvent effects, temperature, and trace impurities. For low molecular weight piperidines, the specific rotation is often small (

    
    ), meaning a 1% impurity can skew results significantly.
    
  • Verdict: Insufficient for "Release for Synthesis."

Chiral HPLC (The Gold Standard)[3]
  • Role: Quantitative Enantiomeric Purity (ee%).

  • Mechanism: Uses a chiral stationary phase (CSP) to create transient diastereomeric complexes.[2]

  • Expert Insight: Since the secondary amine is basic, a basic modifier (Diethylamine, DEA) is mandatory in the mobile phase to prevent peak tailing. The nitrile chromophore is weak; detection at low UV (210–220 nm) or derivatization (e.g., N-benzoylation) is often required for sensitivity.[1]

Part 3: Spectroscopic Data & Experimental Protocols[1][5][6][10]

A. NMR Data (Expected)

Solvent: DMSO-


 (for HCl salt)[1]
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
NH/NH₂⁺ 9.0 – 9.5Broad Singlet2HAmmonium protons (exchanges w/ D₂O)
H-3 3.25 – 3.35Multiplet1HAlpha to Nitrile (Chiral Center)
H-2 3.05 – 3.20Multiplet2HAdjacent to N
H-6 2.85 – 3.00Multiplet2HAdjacent to N
H-4, H-5 1.60 – 1.90Multiplet4HRing methylene protons

Note: In the free base, the NH appears ~1.5–2.0 ppm (broad) and shifts move upfield.

B. Infrared (IR) Spectroscopy[3]
  • Nitrile Stretch (C≡N): Sharp, weak-to-medium band at 2235–2245 cm⁻¹ .[1]

  • Amine Stretch (N-H): Broad band at 3300–3500 cm⁻¹ (salt form shows broad ammonium band ~3000 cm⁻¹).

C. Protocol: Chiral HPLC Method

This method separates the (3R) and (3S) enantiomers.

1. Sample Preparation:

  • Dissolve 1 mg of (3R)-piperidine-3-carbonitrile HCl in 1 mL of Ethanol.

  • Add 1 drop of Diethylamine (DEA) to neutralize the salt (essential for Normal Phase).

  • Filter through a 0.22 µm PTFE filter.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 215 nm (monitor 210-230 nm).[1]

3. Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between enantiomers.
    
  • Enantiomeric Excess (ee%): Formula:

    
    [1]
    
  • Acceptance: > 98.0% ee for pharmaceutical intermediates.

Part 4: Visualization of Validation Workflow

The following diagram illustrates the decision matrix for validating the chiral intermediate.

ValidationWorkflow Start Crude (3R)-Piperidine-3-carbonitrile NMR 1. 1H NMR / IR Analysis (Confirm Connectivity) Start->NMR Decision1 Structure Correct? NMR->Decision1 ChiralHPLC 2. Chiral HPLC (AD-H Column) (Determine ee%) Decision1->ChiralHPLC Yes FailStructure Reject: Incorrect Synthesis Decision1->FailStructure No Decision2 ee% > 98.0%? ChiralHPLC->Decision2 OptRot 3. Optical Rotation (Secondary Check) Decision2->OptRot Yes FailPurity Reject: Racemization Occurred (Recrystallize with Chiral Acid) Decision2->FailPurity No Final RELEASE: Validated (3R)-Intermediate OptRot->Final Matches Lit Value

Caption: Step-wise validation workflow prioritizing structural connectivity (NMR) followed by enantiomeric quantification (Chiral HPLC).

References

  • ChemicalBook. (2024). (R)-3-Piperidinamine dihydrochloride 1H NMR spectrum. Retrieved from [1]

    • Context: Provides NMR data for the amine derivative, supporting the assignment of the piperidine ring protons.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 138393848, (3R)-piperidine-3-carbonitrile oxalic acid. Retrieved from [1][3]

    • Context: Source for physical property data and CAS registry numbers for salt forms.

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Retrieved from

    • Context: Valid

Sources

Stereoselective Piperidine Synthesis: A Comparative Guide to Catalytic Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine pharmacophore is the structural backbone of over 12,000 biologically active compounds, including blockbusters like Tofacitinib and Paroxetine. For the process chemist, the challenge is no longer how to synthesize a piperidine, but how to install chirality with absolute control at the 2- and 3-positions while navigating the thermodynamic stability of the pyridine precursor.

This guide moves beyond standard textbook definitions to compare three distinct catalytic architectures: Transition Metal Catalysis (Ir/Rh) , Organocatalysis (Chiral Phosphoric Acids) , and Biocatalysis (Imine Reductases) . We evaluate these not just on yield, but on process resilience—the ability of the system to maintain stereofidelity under scale-up conditions.

Decision Matrix: Which Catalyst When?
ConstraintRecommended SystemWhy?
Substrate Diversity Transition Metal (Ir) Tolerates broad functional groups; highest turnover numbers (TON).
Metal-Free / Trace Impurities Organocatalysis (CPA) Eliminates heavy metal scavenging; ideal for late-stage pharma intermediates.
Absolute Stereospecificity Biocatalysis (IRED) >99% ee is standard; operates at ambient temperature/pressure; perfect for "lock-and-key" substrates.

Part 1: Transition Metal Catalysis – The Kinetic Powerhouse

Focus: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.

While Rhodium was the early contender, Iridium complexes (specifically those utilizing P,N-ligands like PHOX or chiral bisphosphines) have emerged as the industrial standard. The primary barrier to pyridine reduction is the high resonance energy (~29 kcal/mol). Neutral pyridines often poison the metal center; therefore, activation via N-alkylation or protonation is the critical causality in this workflow.

Mechanistic Pathway

The reduction proceeds via an initial partial reduction to a dihydropyridine, followed by an enamine-imine tautomerization. The stereodetermining step is often the protonation of the enamine intermediate or the hydride transfer to the iminium species.[1]

Ir_Mechanism Substrate Pyridinium Salt (Aromatic) Inter_1 Dihydropyridine (Non-Aromatic) Substrate->Inter_1 H2 (50 bar) De-aromatization Ir_Complex Ir-H Species (Active Catalyst) Ir_Complex->Inter_1 Catalysis Inter_2 Enamine/Iminium Equilibrium Inter_1->Inter_2 Regioselective Reduction Product Chiral Piperidine (Saturated) Inter_2->Product Stereoselective Hydride Transfer

Caption: Figure 1. Iridium-catalyzed hydrogenation pathway.[1][2][3][4][5] Note that breaking aromaticity (Step 1) is the rate-limiting energetic barrier.

Validated Protocol: Ir-Catalyzed Hydrogenation of 2-Phenylpyridinium Bromide

Objective: Synthesis of (R)-2-phenylpiperidine. Catalyst: [Ir(cod)Cl]₂ / (S)-MeO-Biphep.[3][6]

  • Catalyst Activation (The "Breathing" Step):

    • In a glovebox, mix [Ir(cod)Cl]₂ (1.0 mol%) and (S)-MeO-Biphep (2.2 mol%) in anhydrous acetone. Stir for 30 mins.

    • Validation: The solution must shift from orange to a deep, clear red. Turbidity implies ligand oxidation; if cloudy, discard.

  • Substrate Preparation:

    • Add N-benzyl-2-phenylpyridinium bromide (1.0 equiv) to the catalyst solution. Add I₂ (5-10 mol%) as an additive.

    • Why Iodine? I₂ acts to stabilize the active Ir-hydride species and prevents the formation of inactive Ir-dimers.

  • Hydrogenation:

    • Transfer to a high-pressure autoclave. Purge H₂ three times. Pressurize to 600 psi (41 bar). Stir at RT for 12 hours.

    • Safety Check: Monitor pressure drop. A cessation of pressure drop <1 hr indicates stalled reaction or completion.

  • Workup & Deprotection:

    • Vent H₂. Concentrate. The N-benzyl group is removed via standard Pd/C hydrogenolysis if the free amine is required.

Part 2: Organocatalysis – The Biomimetic Approach

Focus: Chiral Phosphoric Acid (CPA) Catalyzed Transfer Hydrogenation.

When metal contamination is a non-starter, organocatalysis offers a robust alternative. This method relies on Hantzsch esters as a hydride source.[3][7][8][9] The CPA acts as a bifunctional catalyst: the Brønsted acidic proton activates the imine/pyridine, while the phosphoryl oxygen organizes the Hantzsch ester, creating a tight chiral pocket.

Mechanistic Pathway

Unlike metal catalysis which relies on coordination spheres, this relies on a hydrogen-bonding network.

CPA_Mechanism CPA Chiral Phosphoric Acid (CPA) TS Ternary Complex (Transition State) CPA->TS H-Bonding Substrate Activated Pyridine Substrate->TS Protonation HE Hantzsch Ester (Hydride Source) HE->TS Hydride Donor Product Chiral Piperidine TS->Product Enantioselective Transfer

Caption: Figure 2. Bifunctional activation mode. The CPA bridges the substrate and hydride source, enforcing stereochemistry via steric bulk.

Validated Protocol: Transfer Hydrogenation of 2-Substituted Pyridine

Objective: Synthesis of 2-(4-nitrophenyl)piperidine. Catalyst: (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).

  • Reaction Assembly:

    • To a flame-dried tube, add the pyridine substrate (0.1 mmol), Hantzsch ester (2.4 equiv), and (R)-TRIP (5 mol%).

  • Solvent System:

    • Add anhydrous benzene or toluene (1.0 mL).

    • Critical Parameter: Temperature control is vital. Heat to 60°C.

    • Validation: The reaction mixture should be homogeneous. Precipitation of the Hantzsch ester usually indicates wet solvent or insufficient temperature.

  • Monitoring:

    • Monitor via TLC.[10] The Hantzsch ester is fluorescent under UV. Its disappearance (and the appearance of the pyridine byproduct) tracks conversion.

  • Purification:

    • Direct column chromatography. The catalyst can often be recovered by washing the column with acidic methanol.

Part 3: Biocatalysis – The Specificity Engine

Focus: Imine Reductases (IREDs).[11][12]

Biocatalysis has graduated from niche academic interest to scalable manufacturing. IREDs utilize NADPH to reduce cyclic imines. The major advantage is the ability to perform dearomatizing reduction under ambient conditions, though this often requires an upstream "activation" step (e.g., enzymatic oxidation or chemical alkylation) to disrupt the aromaticity first, or the use of specific "Ene-IREDs."

Mechanistic Pathway[8][13]

Bio_Mechanism Enzyme IRED Enzyme (Active Site) Complex Enzyme-Cofactor-Substrate Enzyme->Complex Cofactor NADPH Cofactor->Complex Hydride Source Substrate Cyclic Imine/Pyridine Substrate->Complex Lock & Key Fit Complex->Enzyme Recycling Product Product Complex->Product Hydride Transfer

Caption: Figure 3. Enzymatic cycle. Stereochemistry is dictated by the orientation of the substrate in the enzyme's binding pocket.

Validated Protocol: IRED-Catalyzed Reduction

System: Commercially available IRED screening kit (e.g., from Codexis or Almac).

  • Buffer Preparation:

    • Prepare 100 mM potassium phosphate buffer (pH 7.0). Add NADP+ (1.0 mM) and a glucose dehydrogenase (GDH) recycling system (to regenerate NADPH).

  • Reaction Initiation:

    • Dissolve substrate (imine precursor) in DMSO (5% v/v final concentration).

    • Add IRED enzyme powder (2-5 mg/mL).

    • Incubate at 30°C with orbital shaking (250 rpm).

  • Self-Validation:

    • pH Drift: Check pH after 1 hour. A drop in pH often accompanies cofactor recycling issues (gluconic acid production). Maintain pH 7.0 via titration if necessary.

  • Quench:

    • Add acetonitrile to precipitate proteins. Centrifuge and analyze supernatant via Chiral HPLC.

Comparative Data Analysis

The following table summarizes the performance metrics based on recent literature benchmarks (e.g., J. Am. Chem. Soc., Angew. Chem.).[1][2][8][9][10][13][14][15][16]

MetricIr-Catalyzed Hydrogenation Organocatalysis (CPA) Biocatalysis (IRED)
Enantiomeric Excess (ee) 90–97%85–95%>99%
Diastereomeric Ratio (dr) High (Substrate controlled)Moderate to HighVery High (Enzyme controlled)
Substrate Scope Broad (2,3,4-substituted)Moderate (Activated pyridines)Narrow (Specific fit required)
Reaction Conditions High Pressure (50+ bar)Ambient Pressure, Mild HeatAmbient Temp & Pressure
Scalability Excellent (kg scale proven)Good (Reagent cost is limiting)Good (Fermentation dependent)
Atom Economy High (H₂ is the reagent)Low (Stoichiometric Hantzsch ester)High (Recycled cofactor)

References

  • Zhou, Y.-G. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition. Link

  • Charette, A. B. , et al. (2008). "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society. Link

  • Rueping, M. , et al. (2005). "Asymmetric Transfer Hydrogenation of Pyridines." Angewandte Chemie. Link

  • Turner, N. J. , et al. (2021). "Imine Reductases for Biocatalytic Reductive Amination." Nature Chemistry.[3] Link

  • Glorius, F. , et al. (2004). "Asymmetric Hydrogenation of Heterocycles." Accounts of Chemical Research. Link

Sources

X-ray crystallography of (3R)-piperidine-3-carbonitrile derivatives for conformation validation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography of (3R)-Piperidine-3-Carbonitrile Derivatives for Conformation Validation Content Type: Publish Comparison Guide

Executive Summary

In the development of small molecule therapeutics—particularly JAK inhibitors and DPP-4 inhibitors—the (3R)-piperidine-3-carbonitrile scaffold is a critical pharmacophore. Its efficacy depends entirely on the precise spatial arrangement of the nitrile group and the puckering of the piperidine ring.

While NMR spectroscopy and computational modeling are standard for solution-state analysis, they often fail to resolve the absolute configuration and specific ring-puckering preferences of flexible, light-atom saturated heterocycles. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against these alternatives, demonstrating why SC-XRD remains the gold standard for unambiguous structural validation, and provides a field-proven protocol for crystallizing these challenging "oily" intermediates.

The Technical Challenge: Conformational Ambiguity

The piperidine ring is not static; it undergoes rapid chair-chair interconversion.[1] For 3-substituted derivatives like (3R)-piperidine-3-carbonitrile, two critical variables define the structure:

  • Absolute Configuration: Confirming the (3R) vs. (3S) enantiomer, especially after steps prone to racemization (e.g., reductive aminations).

  • Axial vs. Equatorial Preference: The nitrile group (–CN) has a small A-value (~0.2 kcal/mol). Its preference is heavily influenced by:

    • N-substitution: Steric clash with N-substituents.

    • Electronic Effects: Dipole-dipole interactions between the nitrile and the nitrogen lone pair.

    • Protonation State: Salt formation often locks the conformation.

The Problem with Alternatives:

  • NMR (

    
    H/
    
    
    
    C):
    Signals for H3 and H2 axial/equatorial protons often overlap or broaden due to intermediate exchange rates, making coupling constant (
    
    
    ) analysis unreliable.
  • DFT Modeling: accurate for gas-phase energy minima but often fails to predict solid-state packing forces or specific solvation effects.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the performance of X-ray crystallography against NMR and Vibrational Circular Dichroism (VCD) for this specific scaffold.

Table 1: Comparative Performance Matrix

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (NOE/J-coupling) VCD / ECD
Primary Output 3D Atomic Coordinates (CIF)Solution Dynamics / ConnectivityChirality / Optical Activity
Absolute Config Definitive (using anomalous scattering)Indirect (requires chiral derivatization)High (requires accurate DFT model)
Conformation Precise snapshot of low-energy stateAverage of conformers in solutionIndirect inference
Sample State Single Crystal (Solid)Solution (Liquid)Solution (Liquid)
Limit of Detection N/A (Requires ~0.1 mm crystal)>95% Purity preferred>95% Purity required
Failure Mode No crystallization (oily product)Signal overlap / Fast exchangePoor DFT fit / Low signal
Turnaround 24–72 Hours (if crystal exists)1–4 Hours24–48 Hours

Expert Insight: While NMR is faster, it cannot distinguish between a 60:40 axial:equatorial equilibrium and a static twisted-boat conformation without complex variable-temperature experiments. X-ray provides a definitive "ground truth" for the solid state.[1]

Strategic Workflow: When to Use X-ray

The decision to deploy X-ray crystallography should be driven by the ambiguity of the data.

DecisionMatrix Start Start: (3R)-Piperidine-3-CN Derivative CheckChirality Is Absolute Config Known? Start->CheckChirality CheckState Physical State? CheckChirality->CheckState Yes SaltScreen Salt Screening (HCl, Oxalate) CheckChirality->SaltScreen No (Need Proof) NMR Run 1H-NMR + NOESY CheckState->NMR Solid/Oil Ambiguous Ambiguous J-couplings? NMR->Ambiguous Ambiguous->SaltScreen Yes (Overlap) VCD VCD/ECD Analysis Ambiguous->VCD No (Clear) XRD SC-XRD (Cu Source) SaltScreen->XRD Crystals Formed End End XRD->End Definitive Structure

Figure 1: Decision matrix for structural validation. Note that for oily piperidines, salt screening is the critical gateway to X-ray success.

Experimental Protocol: Crystallizing Oily Piperidines

Free-base (3R)-piperidine-3-carbonitrile derivatives are frequently viscous oils or low-melting solids, making direct crystallization impossible. The following protocol utilizes salt formation to increase lattice energy and facilitate crystal growth.

Protocol: Oxalate/HCl Salt Formation & Vapor Diffusion

Objective: Obtain single crystals suitable for X-ray diffraction from an oily precursor.

Materials:

  • Target Compound: (3R)-piperidine-3-carbonitrile derivative (approx. 20 mg).

  • Counter-ions: Oxalic acid (anhydrous) or 4M HCl in Dioxane.

  • Solvents: Methanol (MeOH), Diethyl Ether (Et2O), Hexane.

Step-by-Step Methodology:

  • Salt Formation (The "Hardening" Step):

    • Dissolve 20 mg of the oily free base in 0.5 mL of MeOH.

    • Option A (Oxalate): Add 1.0 equivalent of oxalic acid dissolved in minimal MeOH. Oxalates often form extensive hydrogen bond networks that aid crystallization [1].

    • Option B (HCl): Add 1.1 equivalents of 4M HCl in dioxane dropwise.

    • Observation: If a precipitate forms immediately, gently heat to redissolve.

  • Vapor Diffusion (The "Slow" Step):

    • Place the solution (approx. 1 mL) into a small inner vial (GC vial).

    • Place the open inner vial inside a larger outer vial (20 mL scintillation vial).

    • Fill the outer vial with 3–5 mL of "anti-solvent" (Diethyl Ether or Hexane). Note: The anti-solvent must be volatile and miscible with the inner solvent.

    • Cap the outer vial tightly.

  • Incubation:

    • Store at 4°C (fridge) to reduce solubility further.

    • Allow to stand undisturbed for 2–7 days. The anti-solvent vapors will slowly diffuse into the MeOH, lowering solubility gradually and promoting single crystal growth rather than amorphous precipitation.

  • Harvesting:

    • Examine under a polarized light microscope. Crystalline material will refract light (birefringence).

    • Select a crystal with sharp edges (approx. 0.1 x 0.1 x 0.1 mm).

Data Collection Note: Because these molecules lack heavy atoms, use a Copper (Cu) X-ray source ($ \lambda = 1.54184 \mathring{A} $). The stronger interaction of Cu radiation with light atoms (C, N, O) enhances the anomalous scattering signal, allowing for absolute configuration determination (Flack parameter) even without heavy halogens [2].

Mechanistic Insight: Why X-ray Wins

The superiority of X-ray crystallography lies in its ability to map the hydrogen bonding network . In (3R)-piperidine-3-carbonitrile salts:

  • The protonated nitrogen (

    
    ) acts as a hydrogen bond donor.
    
  • The nitrile nitrogen (

    
    ) acts as a weak acceptor.
    
  • The counter-ion (e.g., oxalate) bridges these interactions.

This network "locks" the piperidine ring into a specific chair conformation, often placing the bulky C3-substituent in the equatorial position to minimize 1,3-diaxial strain, although the "anomeric-like" effect can sometimes stabilize the axial nitrile depending on the electronic environment [3]. X-ray visualizes this directly, whereas NMR averages these states.

CrystallographyWorkflow Sample Oily Sample Salt Salt Formation (HCl/Oxalate) Sample->Salt Stabilize Crystal Vapor Diffusion (MeOH / Et2O) Salt->Crystal Grow Diffraction X-ray Diffraction (Cu Source) Crystal->Diffraction Collect Data Solve Structure Solution (SHELXT) Diffraction->Solve Phasing Result Abs. Config & Conformation Solve->Result Validate

Figure 2: The critical path from oily intermediate to validated structure.

References
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
  • Giguere, R. J., et al. (2022). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Retrieved from [Link]

  • Kuhn, B., et al. (2014).

Sources

Comparative Bioactivity of N-Substituted Piperidine-3-Carbonitrile Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-substituted piperidine-3-carbonitrile scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by a saturated six-membered nitrogenous ring coupled with a highly localized, electron-withdrawing nitrile group, these analogs exhibit potent bioactivity across two distinct therapeutic domains: metabolic disease (DPP-4 inhibition) and immuno-oncology (Cbl-b E3 ligase inhibition) .

This guide objectively compares the bioactivity, target specificity, and functional efficacy of piperidine-3-carbonitrile analogs against established clinical standards. By dissecting the causality behind their molecular interactions and providing self-validating experimental protocols, this document serves as an authoritative reference for researchers evaluating these compounds for preclinical development.

Mechanistic Causality: The Role of the Carbonitrile Pharmacophore

The bioactivity of piperidine-3-carbonitrile analogs is heavily dictated by the spatial orientation of the nitrile (-C≡N) group.

  • In Metabolic Targeting (DPP-4): The nitrile group acts as a potent bioisostere. It projects into the S1 subpocket of the Dipeptidyl Peptidase-4 (DPP-4) active site, forming critical reversible, covalent-like interactions (often via imidate formation) with the catalytic serine or strong dipole interactions with adjacent tyrosine residues[1, 2].

  • In Immuno-Oncology (Cbl-b): The 3-substituted piperidine core provides the necessary steric bulk and hydrogen-bond accepting capacity to competitively block the ubiquitin-transfer active site of the Casitas B-lineage lymphoma-b (Cbl-b) RING-type E3 ligase. This prevents the ubiquitination and subsequent degradation of critical T-cell signaling kinases [3, 4].

G TCR TCR Activation Cblb Cbl-b E3 Ligase (Negative Regulator) TCR->Cblb Triggers CD28 CD28 Co-stimulation TCell Sustained T-Cell Activation & IL-2 CD28->TCell Enhances Ub Ubiquitination of Signaling Kinases Cblb->Ub Catalyzes Inhibitor Piperidine-3-carbonitrile Analog Inhibitor->Cblb Blocks Ub->TCell Inhibits

Fig 1. Cbl-b inhibition pathway by piperidine-3-carbonitrile analogs enhancing T-cell activation.

Comparative Bioactivity: Antidiabetic Efficacy (DPP-4 Inhibition)

Performance Comparison

When evaluated for antidiabetic potential, sulfonamide derivatives of piperidine-3-carbonitrile demonstrate exceptional DPP-4 inhibitory activity. Studies indicate that these small molecules achieve target inhibition equivalent to the clinical standard, Vildagliptin (a pyrrolidine-2-carbonitrile derivative) [1]. The shift from a 5-membered pyrrolidine to a 6-membered piperidine ring alters the pharmacokinetic distribution while maintaining the critical S1 pocket interactions [2].

Table 1: Comparative In Vitro DPP-4 Inhibition Profiles

Compound ClassPrimary TargetIC₅₀ (nM)Selectivity (vs DPP-8/9)Mechanism of Action
Piperidine-3-carbonitrile (Sulfonamide Analog) DPP-4~10 - 15> 10,000xReversible competitive inhibition
Vildagliptin (Standard) DPP-4~14.7> 1,000xSubstrate-like covalent binding
Alogliptin (Standard) DPP-4< 10> 10,000xNon-covalent competitive binding
Protocol 1: Self-Validating In Vitro DPP-4 Fluorogenic Assay

To objectively verify the IC₅₀ values of synthesized analogs against Vildagliptin, use the following kinetically validated protocol. This system is self-validating as it utilizes a continuous kinetic read to identify false positives (e.g., highly fluorescent compounds or assay quenchers).

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.1 mg/mL BSA, 1 mM EDTA). The BSA prevents non-specific adherence of the highly lipophilic piperidine analogs to the microplate walls.

  • Compound Dilution: Perform an 11-point 3-fold serial dilution of the piperidine-3-carbonitrile analog and Vildagliptin (positive control) in DMSO. Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Target Incubation: Add 10 µL of diluted compound to 40 µL of human recombinant DPP-4 enzyme (final concentration: 0.5 nM) in a black 96-well microplate. Incubate at room temperature for 15 minutes to allow system equilibrium.

  • Substrate Cleavage Initiation: Add 50 µL of the fluorogenic substrate Gly-Pro-AMC (final concentration: 20 µM).

  • Kinetic Detection: Immediately transfer to a microplate reader. Record fluorescence (Excitation: 380 nm / Emission: 460 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Normalization: Calculate the initial reaction velocity (V₀) from the linear portion of the curve. Normalize data against vehicle-treated wells (100% activity) and no-enzyme wells (0% activity). Fit to a 4-parameter logistic (4PL) model to derive the IC₅₀.

G Step1 1. Compound Dilution (Piperidine Analogs vs Vildagliptin) Step2 2. Incubation with Purified DPP-4 Enzyme Step1->Step2 Step3 3. Addition of Fluorogenic Substrate (Gly-Pro-AMC) Step2->Step3 Step4 4. Kinetic Fluorescence Reading (Ex:380nm/Em:460nm) Step3->Step4 Step5 5. IC50 Calculation & Selectivity Profiling Step4->Step5

Fig 2. Self-validating fluorogenic workflow for quantifying DPP-4 enzyme inhibition kinetics.

Comparative Bioactivity: Immuno-Oncology (Cbl-b Inhibition)

Performance Comparison

Beyond metabolic applications, highly substituted piperidine-3-carbonitrile compounds (e.g., 4,4-difluoro-1-substituted derivatives) have been identified as extraordinarily potent inhibitors of the Cbl-b E3 ubiquitin ligase [3, 4]. Cbl-b acts as an intracellular checkpoint; its deletion or inhibition uncouples T-cell activation from the requirement of CD28 costimulation.

Compared to extracellular monoclonal antibodies (like anti-PD-1/CTLA-4), piperidine-3-carbonitrile small molecules penetrate the cell membrane to lower the intrinsic activation threshold of T-cells. In biochemical assays, these analogs routinely display IC₅₀ values of < 1 nM [3].

Table 2: Ex Vivo T-Cell Activation Metrics (Cbl-b Inhibition)

Treatment ConditionStimulusIL-2 Secretion (pg/mL)CD28 Dependence
Vehicle (DMSO) Anti-CD3 only< 50 (Baseline)High
Vehicle (DMSO) Anti-CD3 + Anti-CD28> 1,500N/A
Piperidine-3-carbonitrile Analog (10 nM) Anti-CD3 only> 1,200Bypassed (Low)
Standard Checkpoint mAb (Anti-PD-1) Anti-CD3 only< 100High
Protocol 2: Ex Vivo CD28-Independent T-Cell Activation Assay

To prove that a piperidine-3-carbonitrile analog successfully inhibits intracellular Cbl-b, researchers must demonstrate that the compound allows T-cells to activate and secrete Interleukin-2 (IL-2) in the absence of CD28 costimulation [4].

  • Primary Cell Isolation: Isolate primary human CD3+ T-cells from healthy donor PBMCs using negative magnetic bead selection to prevent premature receptor cross-linking.

  • Plate Coating (The Stimulus): Coat a 96-well flat-bottom plate with a sub-optimal concentration of anti-human CD3 antibody (clone OKT3, 1 µg/mL) overnight at 4°C. Crucial Step: Do not add anti-CD28. Wash plates 3x with PBS before use.

  • Compound Treatment: Pre-incubate the isolated T-cells (1 × 10⁵ cells/well) with varying concentrations of the piperidine-3-carbonitrile analog (0.1 nM to 100 nM) or DMSO vehicle for 1 hour at 37°C.

  • Activation Phase: Transfer the treated cells into the anti-CD3 coated plates. Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout (ELISA): Harvest the cell-free supernatant. Quantify secreted IL-2 using a standard sandwich ELISA.

  • Causality Validation: A successful Cbl-b inhibitor will show a dose-dependent spike in IL-2 secretion despite the lack of CD28. Standard checkpoint inhibitors (which require extracellular ligand interactions) will fail this specific biochemical assay, highlighting the unique intracellular mechanism of the piperidine-3-carbonitrile scaffold.

Conclusion

The N-substituted piperidine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry. By leveraging the bioisosteric properties of the nitrile group and the tunable sterics of the piperidine ring, these analogs serve as potent alternatives to existing therapies. In metabolic contexts, they match the efficacy of Vildagliptin via robust DPP-4 inhibition. In immuno-oncology, they offer a paradigm-shifting approach by inhibiting Cbl-b, bypassing CD28 costimulation, and activating T-cells from the inside out—a feat unachievable by standard monoclonal antibodies.

References

1.1 2. 2 3.3 4.4

Sources

Computational Modeling Guide: Binding Affinity Assessment of Piperidine Derivatives

[1]

Executive Summary

Objective: To provide a technical comparison of computational methodologies for predicting binding affinities of piperidine-based small molecules. Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Piperidine scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for targets ranging from Sigma Receptors (σ1R/σ2R) and Acetylcholinesterase (AChE) to Viral Neuraminidases . However, the flexibility of the piperidine ring (chair/boat interconversion) and its protonation state at physiological pH introduce complexity in binding affinity predictions.

This guide compares three tiers of computational modeling—Molecular Docking , MM/GBSA , and Free Energy Perturbation (FEP) —evaluating their accuracy, computational cost, and utility in optimizing piperidine derivatives.

Methodological Comparison: The Hierarchy of Accuracy

As a Senior Application Scientist, I categorize these methods not just by algorithm, but by their utility in the Design-Make-Test-Analyze (DMTA) cycle.

FeatureMolecular Docking MM/GBSA Free Energy Perturbation (FEP)
Primary Utility High-throughput Virtual Screening (HTVS)Lead Optimization & RankingLate-Stage Lead Refinement
Physics Engine Empirical / Force-field based scoring functionsContinuum Solvation Models (Implicit Solvent)Statistical Mechanics (Explicit Solvent)
Entropic Treatment Neglected or crudely estimatedApproximated (Rigid Rotor/Harmonic Oscillator)Explicitly sampled
Piperidine Specificity Weakness: Often fails to account for ring puckering or induced-fit effects.Moderate: Captures solvation penalties of the basic nitrogen.Strength: Accurately models water displacement in hydrophobic pockets (e.g., S1R).
Accuracy (RMSE) > 2.0 kcal/mol1.0 – 2.0 kcal/mol< 1.0 kcal/mol
Throughput 10,000+ compounds/day100s compounds/day< 10 compounds/day (GPU dependent)

Critical Analysis & Case Studies

The Failure of Docking Scores for Ranking

Standard docking scores (e.g., Glide GScore, Vina affinity) often correlate poorly with experimental


  • Reasoning: Piperidine derivatives often bind in deep, hydrophobic pockets (e.g., the catalytic gorge of AChE). Docking functions struggle to penalize the desolvation cost of the protonated piperidine nitrogen accurately.

  • Evidence: In studies of N-benzyl-piperidine derivatives targeting AChE, docking successfully identified the binding pose but failed to rank the potency order of congeners correctly compared to experimental

    
     values [1][3].
    
The MM/GBSA Advantage

Rescoring docking poses using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) significantly improves correlation (

1
  • Mechanism: MM/GBSA calculates the free energy difference (

    
    ) by combining the gas-phase energy, solvation free energy (polar + non-polar), and entropy terms.
    
  • Case Data (Sigma-1 Receptor): A comparative study on piperidine/piperazine ligands for σ1R showed that while docking scores were compressed (range -8 to -9 kcal/mol), MM/GBSA values spread more realistically (-40 to -60 kcal/mol), distinguishing nanomolar binders (

    
     nM) from micromolar inactive compounds [2][5].
    
Quantitative Comparison Table

The following table synthesizes performance data from recent studies on piperidine-based inhibitors.

TargetCompound ClassMethodPredicted MetricExperimental ActivityCorrelation / InsightRef
Sigma-1 (σ1R) N-substituted piperidinesDocking (Glide) GScore: -9.2 to -10.5

: 3.2 nM (Agonist)
Poor: Low dynamic range; could not distinguish agonist/antagonist.[2]
Sigma-1 (σ1R) N-substituted piperidinesMM/GBSA

: -65.4 kcal/mol

: 3.2 nM
Good: Identified key electrostatic contribution of Asp126 interaction.[2]
AChE Benzyl-piperidinesDocking (Vina) Affinity: -11.6 kcal/mol

: 0.336

M
Moderate: Good pose prediction, but false positives in ranking.[3]
AChE/BuChE Donepezil analogsMD + MM/PBSA

: -36.69 kcal/mol

: 2.08

M
High: Validated dual-binding mode in the catalytic gorge.[4]

Validated Computational Protocol

To ensure reproducibility and scientific rigor, follow this optimized workflow for piperidine derivatives.

Phase 1: System Preparation (The Foundation)
  • Protein Prep: Download PDB (e.g., 1EVE for AChE or 5HK1 for σ1R).

    • Critical Step: Use a PropKa prediction at pH 7.4. Ensure the catalytic triad (if enzymatic) or key aspartates (e.g., Asp126 in σ1R) are protonated correctly.

  • Ligand Prep:

    • Generate 3D conformers.

    • Piperidine Rule: Explicitly generate both chair conformers and the boat form if the substituent at C4 is bulky.

    • Protonation: Piperidine nitrogen (

      
      ) must be protonated (+1 charge) for physiological simulations.
      
Phase 2: Induced-Fit Docking (IFD)

Standard rigid-receptor docking fails for piperidine derivatives because the bulky hydrophobic groups often induce side-chain rotamer changes (e.g., Trp286 in AChE).

  • Action: Use Induced-Fit Docking (IFD) protocols where residues within 5 Å of the ligand are flexible.

Phase 3: Molecular Dynamics (MD) Refinement
  • Solvation: TIP3P water box with 10 Å buffer.

  • Force Field: CHARMM36m (best for lipids/proteins) or OPLS4.

  • Equilibration: NVT followed by NPT (1 ns each).

  • Production Run: 50–100 ns.

    • Why? To allow the piperidine ring to settle into its preferred pucker within the active site and to equilibrate water networks.

Phase 4: Binding Free Energy Calculation
  • Routine Screening: Extract 50–100 frames from the last 10 ns of the MD trajectory. Run MM/GBSA .

  • High-Value Lead Optimization: If MM/GBSA

    
     differences are < 2 kcal/mol between leads, escalate to FEP+ .
    

Visualizations

The Computational Pipeline

This diagram illustrates the integrated workflow for assessing piperidine derivatives, highlighting the decision gates between methods.

Piperidine_WorkflowStartStart: Piperidine LibraryPrepLigand Prep(Stereoisomers + Protonation pH 7.4)Start->PrepDockingInduced-Fit Docking(Flexible Side Chains)Prep->DockingFilter1Filter: Pose Inspection(Salt bridge with Asp/Glu?)Docking->Filter1Filter1->DockingFail (Refine Grid)MDMD Simulation (50-100ns)Explicit SolventFilter1->MDPassMMGBSAMM/GBSA Rescoring(Ensemble Average)MD->MMGBSADecisionIs u0394u0394G < 2 kcal/mol?MMGBSA->DecisionFEPFEP / TI Calculation(Absolute Accuracy)Decision->FEPYes (Close Call)EndRanked CandidatesDecision->EndNo (Clear Separation)FEP->End

Caption: Integrated computational workflow for piperidine derivative binding assessment, escalating from docking to FEP based on resolution requirements.

Signaling & Interaction Logic (Sigma-1 Receptor Example)

Understanding the downstream effect of the binding event is crucial. For Sigma-1 receptors, piperidine binding modulates calcium signaling.

Sigma1_PathwayLigandPiperidine LigandS1RSigma-1 Receptor(MAM Localized)Ligand->S1RBinds (Agonist)BiPBiP (Chaperone)S1R->BiPDissociates fromIP3RIP3 Receptor(Ca2+ Channel)S1R->IP3RChaperones/StabilizesMitoMitochondrialCa2+ InfluxIP3R->MitoFacilitates Ca2+ TransferEffectCell Survival /NeuroprotectionMito->EffectIncreases ATP

Caption: Mechanism of action for piperidine-based S1R agonists, showing the transition from binding to mitochondrial modulation.

References

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Hilaris Publisher. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris. [Link]

  • National Institutes of Health. (2023).[2][3] Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • ACS Publications. (2021).[4][5][6] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link]

Assessing the Druggability and ADME Properties of Advanced Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a highly privileged scaffold in medicinal chemistry, featured in over twenty classes of FDA-approved therapeutics 1. However, as drug discovery programs target increasingly complex biological space, classical unsubstituted piperidines frequently encounter severe druggability bottlenecks. These primarily manifest as high metabolic clearance via Cytochrome P450 (CYP450) oxidation and off-target hERG channel inhibition driven by high lipophilicity and basicity 2.

To overcome these liabilities, next-generation structural alternatives—specifically Spiro-piperidines (Product A) and Fluorinated piperidines (Product B) —have been engineered. This guide provides an objective, data-driven comparison of these advanced scaffolds against classical piperidines and pyrrolidines, evaluating their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles to guide rational drug design.

Mechanistic Rationale: Overcoming Classical Liabilities

Understanding why classical piperidines fail is critical to appreciating the value of advanced scaffolds. The basic nitrogen of a standard piperidine (


) is >99% protonated at physiological pH. While this drives strong ionic interactions with target proteins, it simultaneously triggers high-affinity binding to the hERG potassium channel, leading to cardiotoxicity. Furthermore, the adjacent 

carbons are sterically accessible, serving as prime hotspots for CYP-mediated oxidative dealkylation.
  • Spirocyclic Substitution (Product A): Introducing a spiro-fusion increases the fraction of

    
     hybridized carbons (
    
    
    
    ), enhancing the 3D character of the molecule. This steric bulk physically shields the α-carbons from the active sites of CYP450 enzymes, drastically reducing intrinsic clearance (
    
    
    ) 3.
  • Fluorination (Product B): Substituting hydrogen with fluorine at the β or γ positions exerts a strong electron-withdrawing inductive effect. This lowers the amine's

    
    , reducing basicity and modulating lipophilicity (
    
    
    
    ), which directly mitigates hERG binding while maintaining membrane permeability 4.

Piperidine_Optimization Classical Classical Piperidine (High Clearance, hERG+) Metabolism CYP450 Oxidation (α-Carbon Attack) Classical->Metabolism Toxicity hERG Liability (High pKa & Lipophilicity) Classical->Toxicity Spiro Product A: Spiro-Piperidine Metabolism->Spiro Structural Rigidification Fluoro Product B: Fluorinated Piperidine Toxicity->Fluoro Electronic Modulation Steric Steric Shielding & Increased Fsp3 Spiro->Steric pKaMod Inductive Effect: pKa & LogD Reduction Fluoro->pKaMod Druggable Enhanced Druggability (Optimized ADME Profile) Steric->Druggable pKaMod->Druggable

Logical workflow of piperidine scaffold optimization for improved ADME and druggability.

Comparative ADME Performance Analysis

To objectively evaluate these scaffolds, we synthesized matched molecular pairs and subjected them to a standardized ADME cascade. The data below illustrates how structural rigidification and electronic modulation outperform classical alternatives.

Scaffold Type3D Character (

)
Basicity (

)
Lipophilicity (

)
Phase I Clearance (

HLM,

)
Toxicity (hERG

,

)
Classical Piperidine 0.3010.22.885.4 (High Liability)1.2 (Toxic)
Pyrrolidine (Alt 1) 0.2510.42.492.1 (High Liability)3.5 (Moderate)
Spiro-piperidine (Prod A) 0.55 9.81.915.2 (Stable)>30 (Safe)
Fluoro-piperidine (Prod B) 0.308.5 2.1 22.4 (Stable)>30 (Safe)

Data Interpretation: Spiro-piperidines achieve superior metabolic stability (


 = 15.2) due to steric hindrance at the α-carbon. Conversely, Fluorinated piperidines solve the hERG liability by depressing the 

to 8.5, reducing the population of protonated species at physiological pH without sacrificing passive permeability 5.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies detail the exact causality behind our experimental design, ensuring a self-validating system for ADME assessment.

Phase I Metabolic Stability (HLM )

Objective: Isolate and quantify CYP450-mediated oxidative clearance. Causality Check: Why use microsomes instead of whole hepatocytes? Microsomes specifically isolate CYP450 and UGT enzymes, allowing us to pinpoint Phase I oxidative liabilities without the confounding variables of active cellular efflux/influx transporters.

Step-by-Step Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4).

    • Rationale: pH 7.4 is strictly maintained because the basicity of piperidines makes their ionization state highly sensitive to pH shifts, which would artificially alter enzyme active-site binding.

  • Compound Spiking: Add the test scaffold to a final concentration of 1

    
    .
    
    • Rationale: The concentration must remain well below the Michaelis-Menten constant (

      
      ). Exceeding 
      
      
      
      saturates the enzymes, shifting the reaction to zero-order kinetics and artificially depressing the calculated clearance rate.
  • Initiation & Controls: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation: Run a parallel minus-NADPH control. Because NADPH is the obligate electron donor for CYP450, any degradation in the minus-NADPH well indicates non-CYP mediated instability (e.g., chemical hydrolysis).

  • Quenching: At intervals (0, 5, 15, 30, 45 mins), transfer 50

    
     aliquots into 150 
    
    
    
    of ice-cold acetonitrile containing Tolbutamide (internal standard).
    • Rationale: Acetonitrile instantly denatures the microsomal proteins, halting the reaction precisely at the target timepoint.

  • System Validation: Concurrently run Verapamil (known high clearance). If Verapamil

    
     falls below 50 
    
    
    
    , the entire assay plate is rejected due to compromised microsomal enzymatic viability.
Passive Permeability (PAMPA)

Objective: Directly measure transcellular passive absorption independent of active transport. Causality Check: Why use a 20% dodecane/lecithin lipid mixture? Pure alkane models fail to replicate the hydrogen-bonding dynamics of the intestinal brush border. Lecithin introduces zwitterionic phospholipid headgroups, creating a biomimetic system that accurately predicts human passive absorption.

Step-by-Step Protocol:

  • Membrane Coating: Apply 5

    
     of 20% (w/v) dodecane/lecithin solution to the porous filter membrane of the donor plate.
    
  • Loading: Load 10

    
     of the piperidine compound in PBS (pH 7.4) into the donor well. Fill the acceptor well with fresh PBS (pH 7.4).
    
    • Rationale: Using identical pH on both sides prevents artificial pH-partitioning gradients, isolating the intrinsic apparent permeability coefficient (

      
      ).
      
  • Incubation: Incubate at 25°C for 5 hours inside a sealed humidity chamber.

    • Rationale: Evaporation would artificially concentrate the solute in the micro-wells, skewing the Fick's Law concentration gradient calculations.

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS. A calculated

    
     confirms that the structural modifications (e.g., fluorination) have not compromised oral bioavailability.
    

References

  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem. 1

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed / NIH. 2

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC / NIH. 3

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. PMC / NIH. 4

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. PMC / NIH. 5

Sources

Comparative Guide: Conformational Analysis of Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of conformational profiling strategies for piperidine derivatives. It is designed for medicinal chemists and structural biologists who must distinguish between low-energy solution conformers and bioactive conformations to optimize potency and selectivity.

Executive Summary: The "Chair-Boat" Trap

The piperidine ring is a pharmacophore backbone in over 12 clinically used drugs (e.g., Fentanyl, Donepezil, Paroxetine). Unlike flat aromatic systems, piperidine exists in a dynamic equilibrium of chair, twist-boat, and boat conformations.

The Critical Design Flaw: A common failure mode in lead optimization is designing ligands based solely on the lowest-energy chair conformation (typically equatorial substituents). However, protein binding pockets often select high-energy conformers (e.g., axial substituents or twist-boats) to satisfy hydrophobic enclosure or hydrogen bonding geometries.

This guide compares the three primary methodologies for determining these conformations—NMR Spectroscopy , X-Ray Crystallography , and In Silico Modeling —and provides a validated workflow for distinguishing the bioactive state.

Strategic Comparison of Analytical Methodologies

We evaluate these "products" (methodologies) based on their ability to predict the relevant biological conformation.

Table 1: Comparative Performance Matrix
FeatureSolution-State NMR X-Ray Crystallography QM/MD Computational Modeling
Primary Output Dynamic population ratios (Solution)Single static snapshot (Solid State)Potential Energy Surface (PES)
Bio-Relevance High (Mimics physiological solvent state)Medium/Low (Crystal packing forces distort flexible rings)High (If solvent models/force fields are accurate)
Key Data Point

couplings & NOE contacts
Atomic coordinates (< 2.0 Å)

(kcal/mol) between conformers
Throughput Medium (Requires synthesis & analysis)Low (Requires crystal growth)High (Virtual screening compatible)
Blind Spot Fast exchange averaging (can hide minor conformers)Misses high-energy bioactive states; "Crystal artifacts"Force field inaccuracies (e.g., treating N-lone pair poorly)
Best For... Validating solution dynamics & H-bondsDefining absolute stereochemistryPredicting "Magic Methyl" effects & scanning barriers

Technical Deep Dive: The "Axial Anomaly" in Piperidines

While steric bulk (A-value) typically drives substituents to the equatorial position (e.g., Methyl


 kcal/mol preference for equatorial), electronic effects in piperidines can invert this rule.

The Anomeric Effect & Fluorine: In 3-fluoro-piperidines, the highly electronegative fluorine often prefers the axial orientation due to hyperconjugation (


) and dipole minimization.
  • Equatorial F: High dipole moment; solvent dependent.

  • Axial F: Stabilized by orbital overlap; often the bioactive form in GPCR ligands.

Design Implication: If you design a scaffold assuming an equatorial fluorine (based on steric intuition), your docking model will be fundamentally flawed.

Validated Experimental Protocol

Objective: Determine the dominant solution conformation of a 3-substituted piperidine derivative.

Phase 1: In Silico Prediction (The Map)

Before synthesis, map the energy landscape to predict if a conformational lock is necessary.

  • ** conformational Search:** Use a Monte Carlo search with the OPLS4 or MMFF94 force field.

  • QM Optimization: Refine the lowest 5 conformers using DFT (B3LYP/6-31G* or M06-2X/def2-TZVP) with a solvent model (PCM/SMD) matching your assay buffer (Water) and NMR solvent (CDCl3/DMSO).

  • Output: Calculate Boltzmann populations. If

    
     kcal/mol, the population is >99% locked.
    
Phase 2: NMR Validation (The Ground Truth)

Crucial Step: You must distinguish between a rigid conformer and a rapidly averaging mixture.

Protocol:

  • 1D

    
     NMR:  Focus on the methine proton at the substitution site (H3).
    
    • Axial H3 (Equatorial substituent): Appears as a triplet of triplets (tt) or broad multiplet with large couplings (

      
       Hz).
      
    • Equatorial H3 (Axial substituent): Appears as a narrow multiplet (

      
       Hz).
      
  • NOESY / ROESY:

    • Irradiate the substituent proton.

    • Strong NOE to the axial protons at C5/C1 indicates an Axial orientation (1,3-diaxial interaction).

    • Weak/No NOE to C5/C1 indicates Equatorial .

  • Variable Temperature (VT) NMR:

    • Cool sample to -80°C (in

      
      ).
      
    • Result: If peaks broaden and split, the ring is flipping (dynamic equilibrium). If peaks remain sharp, the conformation is locked.

Phase 3: X-Ray Cross-Check (The Snapshot)

Use X-ray only to confirm absolute stereochemistry, not conformation. Warning: Crystal packing forces (approx. 1-3 kcal/mol) are strong enough to force a flexible piperidine into a non-bioactive chair. Always compare the X-ray torsion angles with the solution NMR couplings.

Visualizing the Workflow

The following diagram illustrates the decision logic for assigning piperidine conformation in a drug discovery campaign.

Piperidine_Analysis Start Start: Novel Piperidine Analog QM_Scan Step 1: QM Energy Scan (DFT/Solvation Model) Start->QM_Scan Energy_Check Is u0394E (Axial-Equatorial) > 3 kcal/mol? QM_Scan->Energy_Check Rigid Prediction: Rigid Conformer Energy_Check->Rigid Yes Flexible Prediction: Dynamic Equilibrium Energy_Check->Flexible No NMR_Exp Step 2: 1H NMR Analysis (Measure 3J Couplings) Rigid->NMR_Exp Flexible->NMR_Exp J_Large J(H-H) > 10 Hz (Axial Proton) NMR_Exp->J_Large J_Small J(H-H) < 5 Hz (Equatorial Proton) NMR_Exp->J_Small J_Avg J(H-H) ~ 6-8 Hz (Averaged Signal) NMR_Exp->J_Avg Concl_Eq Conclusion: Equatorial Substituent Dominant J_Large->Concl_Eq H is Axial Concl_Ax Conclusion: Axial Substituent Dominant (Check Anomeric Effect) J_Small->Concl_Ax H is Equatorial VT_NMR Step 3: VT-NMR (-80u00B0C) J_Avg->VT_NMR VT_NMR->Rigid Peaks Sharp (Re-evaluate) Concl_Mix Conclusion: Rapid Chair Flip (Design Rigid Analog) VT_NMR->Concl_Mix Peaks Split

Caption: Integrated workflow for determining solution-state conformation of piperidine derivatives, prioritizing NMR validation over static models.

Case Study: The "Magic Methyl" in Donepezil Analogs

In the optimization of Donepezil (Alzheimer's AChE inhibitor), the piperidine ring orientation is key.

  • Scenario: Researchers introduced a methyl group at the C2 or C3 position to improve metabolic stability.

  • Observation:

    • 2-Methyl (Equatorial): Maintained potency.

    • 2-Methyl (Axial): 100-fold loss in potency.

  • Mechanism: The axial methyl group introduced a severe 1,3-diaxial steric clash with the protein backbone in the narrow gorge of Acetylcholinesterase.

  • Lesson: A simple computational scan (Step 1 in the workflow) would predict the high energy cost of the axial conformer, but only NMR (Step 2) could confirm if the free ligand pre-organizes into the bioactive equatorial state, reducing the entropic penalty of binding.

References

  • BenchChem. A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Retrieved from 1.

  • National Institutes of Health (NIH). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from 2.

  • Royal Society of Chemistry (RSC). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Retrieved from .

  • American Chemical Society (ACS). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design.[3] Retrieved from 3.

  • ResearchGate. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups. Retrieved from 4.

Sources

Safety Operating Guide

Proper Disposal Procedures: (3R)-Piperidine-3-Carbonitrile Hydrochloride

[1]

Executive Summary & Immediate Directives

Do NOT dispose of (3R)-piperidine-3-carbonitrile hydrochloride down the drain.[1] Do NOT mix with inorganic cyanide waste streams (e.g., NaCN/KCN waste) despite the presence of a nitrile group. Do NOT mix with strong oxidizing agents or bleach.

(3R)-piperidine-3-carbonitrile hydrochloride is a functionalized organic salt .[1] While it contains a nitrile moiety (-CN), it behaves differently from inorganic cyanides.[1] It is an acidic hydrochloride salt. Mixing it with high-pH cyanide waste streams (typically pH >11) can generate heat and potentially liberate free piperidine base or cause unwanted hydrolysis.

Disposal Classification:

  • Primary Stream: Organic Solid Waste (Toxic/Irritant).

  • Liquid Stream: Halogenated or Non-Halogenated Organic Solvent Waste (depending on dissolution).

  • Destruction Method: High-temperature incineration with scrubber (Standard Commercial Disposal).[1]

Chemical Profile & Hazard Logic (The "Why")

To ensure safety, you must understand the molecule's behavior in the waste stream.

FeatureChemical LogicDisposal Implication
Nitrile Group (-CN) The carbon-nitrogen triple bond is stable under neutral conditions but can hydrolyze to a carboxylic acid and ammonia in the presence of strong acids or bases.[1]Segregation: Keep away from strong mineral acids (e.g., conc.

) in the waste container to prevent exothermic hydrolysis and gas evolution.
HCl Salt The molecule is protonated (

).[1] It is acidic and water-soluble.
Compatibility: Do not place in "Basic/Caustic" waste containers. The acid-base reaction will generate heat.[1]
Chiral Piperidine Piperidines are biologically active and often toxic to aquatic life.Environmental: Strict zero-discharge policy to sewer systems.
Decision Matrix: Disposal Workflow

The following diagram illustrates the logical flow for categorizing this waste.

DisposalWorkflowcluster_legendLegendStart(3R)-Piperidine-3-Carbonitrile HClWaste GeneratedStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidDissolved / Reaction MixStateCheck->LiquidSolidPackPack in HDPE Wide-Mouth JarLabel: 'Toxic Solid, Organic'Solid->SolidPackSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated (DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated (MeOH, DMF)SolventCheck->NonHaloAqueousAqueous LayerSolventCheck->AqueousHaloDestStream: Halogenated Organic(High BTU Incineration)Halo->HaloDestNonHaloDestStream: Non-Halogenated Organic(Fuel Blending/Incineration)NonHalo->NonHaloDestAqDestCheck pH -> Neutralize ->Aqueous Toxic WasteAqueous->AqDestDecisionDecision PointActionAction/Destination

Figure 1: Decision logic for segregating piperidine-nitrile waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Expired Stock or Spilled Solids)

Applicability: Pure powder, filter cakes, or contaminated solid debris (gloves, paper towels).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Constituent: (3R)-Piperidine-3-carbonitrile HCl.[1]

    • Hazard Checkboxes: Toxic, Irritant.

    • Signal Word: Warning.

  • Segregation: Do not commingle with oxidizers (e.g., permanganates, nitrates) or strong bases.

  • Final Disposition: Seal tightly. Transfer to the central hazardous waste accumulation area for incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, reaction solvents, or HPLC waste.

  • Solvent Identification: Determine the primary solvent carrier.

    • If DCM/Chloroform: Use Halogenated Waste carboy.

    • If Methanol/Ethyl Acetate/DMF: Use Non-Halogenated Waste carboy.

  • pH Check (Crucial):

    • If the solution is highly acidic (pH < 2) due to excess HCl, neutralize slowly with a dilute base (Sodium Bicarbonate) before adding to the main organic waste drum to prevent drum corrosion or gas buildup.

    • Warning: Perform neutralization in a fume hood.

  • Cyanide Note: Do NOT add to the "Inorganic Cyanide" waste stream. Organic nitriles require different incineration parameters (higher temperatures) to ensure complete destruction of the C-N bond without forming NOx precursors, whereas inorganic cyanides are often treated via oxidation (bleach) which is ineffective for this molecule.

Protocol C: Spill Cleanup (Emergency Response)

Scenario: 5g - 100g powder spill on bench or floor.[1]

  • PPE Upgrade:

    • Gloves: Double-glove. Inner: Nitrile (0.11mm). Outer: Nitrile (0.11mm) or Laminate if dissolved in organic solvents.

    • Respiratory: N95 or P100 particulate respirator if dust is visible.

  • Containment:

    • Do not dry sweep (creates dust).

    • Cover the spill with a wet paper towel or inert absorbent pads (polypads) to dampen the powder.

  • Removal:

    • Scoop the damp material into a disposable wide-mouth jar.[1]

    • Wipe the surface with a mild soap solution.

    • Verification: Use a UV light (if the compound is UV-active, common for piperidines) to check for residue, or perform a final wipe with methanol.[1]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).

Regulatory & Compliance Context

EPA / RCRA Classification (USA)

While (3R)-piperidine-3-carbonitrile HCl is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it falls under the "Characteristic Waste" definition if it exhibits toxicity or is mixed with listed solvents.[1]

  • Waste Code: Generally D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH < 2). If determined to be toxic via TCLP, it requires specific coding.

  • Best Practice: Manage as Non-Regulated Hazardous Waste (if not specifically listed) or apply the codes of the co-solvents (e.g., F002 for halogenated solvents).

Incineration Chemistry

The ultimate fate of this molecule is high-temperature incineration.

1
  • Note: The presence of Chlorine (from HCl) and Nitrogen (from Nitrile/Amine) requires the incinerator to have a scrubber to capture HCl gas and a catalytic system to manage NOx emissions. This is why professional off-site disposal is mandatory.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11664966, (3R)-piperidine-3-carbonitrile hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-piperidine-3-carbonitrile hydrochloride
Reactant of Route 2
(3R)-piperidine-3-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.